Disperse Yellow 60
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-16(17(23)22(21-12)15-6-4-3-5-7-15)20-19-14-10-8-13(9-11-14)18(24)25-2/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGOOFISESXSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884852 | |
| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-15-5 | |
| Record name | Methyl 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Yellow 60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disperse Yellow 7: A Comprehensive Technical Guide
CAS Number: 6300-37-4 Molecular Formula: C₁₉H₁₆N₄O
This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential metabolic pathways of the monoazo dye, Disperse Yellow 7. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Disperse Yellow 7 is a synthetic organic compound belonging to the azo class of dyes. It is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as the chromophore responsible for its yellow color. It is sparingly soluble in water but soluble in organic solvents such as acetone and dimethylformamide (DMF).
| Property | Value | Reference |
| CAS Number | 6300-37-4 | [1] |
| Molecular Formula | C₁₉H₁₆N₄O | [2] |
| Molecular Weight | 316.36 g/mol | [2] |
| Appearance | Dark brown powder | [2] |
| Melting Point | 146-148°C (decomposes) | |
| UV-Vis λmax (in Acetone) | 384 - 388 nm | |
| Solubility | Soluble in acetone, DMF | [2] |
Experimental Protocols
Synthesis of Disperse Yellow 7
The synthesis of Disperse Yellow 7 is achieved through a two-step process involving diazotization of 4-(phenyldiazenyl)benzenamine followed by an azo coupling reaction with o-cresol.[2]
Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine
-
Dissolve a specific molar equivalent of 4-(phenyldiazenyl)benzenamine in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled amine solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt of 4-(phenyldiazenyl)benzenamine.
Step 2: Azo Coupling with o-Cresol
-
In a separate vessel, dissolve a molar equivalent of o-cresol in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold alkaline o-cresol solution with vigorous stirring.
-
A colored precipitate of Disperse Yellow 7 will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolate the crude Disperse Yellow 7 precipitate by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Analytical Characterization
The purity and identity of the synthesized Disperse Yellow 7 can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of disperse dyes. A reversed-phase C18 column with a gradient elution system of acetonitrile and water is typically employed.
-
UV-Visible Spectroscopy: The absorption spectrum of the dye in a suitable solvent (e.g., acetone) can be recorded to determine its maximum absorption wavelength (λmax), which is a characteristic property.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N=N stretching of the azo group and the O-H stretching of the phenolic group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the dye.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Signaling Pathways and Metabolic Fate
Disperse Yellow 7, like many other azo dyes, can undergo metabolic degradation, particularly through the reductive cleavage of the azo bond. This process can be mediated by various microorganisms in the environment or by enzymes in the liver and gut microbiota of higher organisms. The reductive cleavage of the azo linkage leads to the formation of aromatic amines, some of which are known or suspected carcinogens.
Metabolic pathway of Disperse Yellow 7.
The initial step in the degradation of Disperse Yellow 7 is the enzymatic reduction of the azo bond, which breaks the molecule into its constituent aromatic amines: 4-(phenyldiazenyl)benzenamine and 4-amino-2-methylphenol. Of particular concern is the further transformation of 4-(phenyldiazenyl)benzenamine, which can undergo a benzidine rearrangement to form 4-aminobenzidine, a known carcinogen. This metabolic activation is a significant toxicological consideration for azo dyes.
Experimental workflow for Disperse Yellow 7.
References
An In-depth Technical Guide to the Synthesis and Characterization of Disperse Yellow 7
For Researchers, Scientists, and Drug Development Professionals
Disperse Yellow 7, also known by its Colour Index designation C.I. 26090, is a monoazo dye characterized by its vibrant yellow hue and its application in dyeing synthetic fibers like polyester, acetate, and nylon.[1] Its low water solubility and molecular structure make it ideal for dispersion in an aqueous bath for the coloration of hydrophobic textiles. This technical guide provides a comprehensive overview of the synthesis and characterization of Disperse Yellow 7, including detailed experimental protocols and data analysis.
Physicochemical Properties
Disperse Yellow 7 is an organic compound with a molecular structure featuring two azo groups (-N=N-), which act as the chromophore responsible for its color.[1] Key identifying and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol |
| Synonyms | C.I. Disperse Yellow 7, C.I. 26090, 4-[4-(Phenylazo)phenylazo]-o-cresol |
| CAS Number | 6300-37-4 |
| Molecular Formula | C₁₉H₁₆N₄O |
| Molecular Weight | 316.36 g/mol |
| Appearance | Red-light yellow to dark brown powder |
| Solubility | Low solubility in water; soluble in acetone and DMF |
Synthesis of Disperse Yellow 7
The synthesis of Disperse Yellow 7 is a classic example of a diazo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component, in this case, a phenol.
The overall reaction is as follows: 4-(Phenyldiazenyl)benzenamine is diazotized and then coupled with o-Cresol to yield Disperse Yellow 7.
Synthesis Pathway Diagram
Caption: Synthesis pathway of Disperse Yellow 7 via diazotization and azo coupling.
Experimental Protocol: Synthesis
This protocol describes a representative method for the laboratory-scale synthesis of Disperse Yellow 7.
Materials:
-
4-(Phenyldiazenyl)benzenamine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
o-Cresol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part 1: Diazotization of 4-(Phenyldiazenyl)benzenamine
-
In a 250 mL beaker, prepare a solution of 4-(Phenyldiazenyl)benzenamine (e.g., 0.05 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 25 mL).
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.052 mol) in a minimal amount of cold water (e.g., 15 mL).
-
Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[2]
-
Stir the mixture for an additional 20 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution.
Part 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve o-Cresol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.05 mol in 50 mL of water).
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold o-Cresol solution with vigorous stirring.
-
A colored precipitate of Disperse Yellow 7 will form immediately. Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The reaction is typically carried out under slightly alkaline conditions to activate the phenol for electrophilic substitution.
-
Isolate the crude dye by vacuum filtration.
-
Wash the filter cake with a saturated sodium chloride solution to remove impurities, followed by a wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified Disperse Yellow 7.
-
Dry the purified dye in a vacuum oven at 60-70 °C.
Characterization of Disperse Yellow 7
The synthesized dye is characterized using various analytical techniques to confirm its structure and purity.
Analytical Workflow Diagram
Caption: General analytical workflow for the characterization of Disperse Yellow 7.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Disperse Yellow 7 based on its known chemical structure.
Table 1: UV-Visible Spectroscopy
| Parameter | Expected Value | Rationale |
|---|
| λmax | ~360-400 nm | Corresponds to the π → π* transition of the extended conjugated azo system. |
Table 2: FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 3030-3100 | Aromatic C-H stretch | Ar-H |
| 2850-2960 | Aliphatic C-H stretch | -CH₃ |
| ~1600, ~1500 | C=C stretch | Aromatic rings |
| 1450-1510 | N=N stretch | Azo group |
| ~1200 | C-O stretch | Phenolic C-O |
Table 3: ¹H-NMR Spectroscopy (Predicted)
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~2.2 | Singlet | 3H | -CH₃ protons |
| ~5.0-6.0 | Singlet | 1H | Phenolic -OH proton |
| ~6.8-8.0 | Multiplet | 12H | Aromatic protons |
Table 4: ¹³C-NMR Spectroscopy (Predicted)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~20 | -CH₃ carbon |
| 115-155 | Aromatic and azo-linked carbons |
Experimental Protocols: Characterization
1. UV-Visible Spectroscopy
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Protocol:
-
Prepare a dilute solution of Disperse Yellow 7 in a suitable solvent (e.g., ethanol or acetone).
-
Use the pure solvent as a blank to calibrate the instrument.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR Spectrometer.
-
Protocol:
-
Mix a small amount of the dried dye sample with potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet.
-
Place the pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Dissolve a small amount of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR and ¹³C-NMR spectra.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm the molecular structure.
-
This guide provides a foundational framework for the synthesis and detailed characterization of Disperse Yellow 7, intended to support researchers in the fields of dye chemistry, materials science, and related disciplines.
References
An In-depth Technical Guide to the Photophysical and Thermal Properties of Disperse Yellow 7
Disclaimer: Publicly available, peer-reviewed literature containing comprehensive and specific quantitative photophysical and thermal analysis data for C.I. Disperse Yellow 7 is limited. This guide provides a summary of available data, primarily from supplier and database sources, alongside standardized experimental protocols for the characterization of such dyes.
Disperse Yellow 7 (C.I. 26090) is a monoazo dye known for its application in the dyeing of synthetic fibers, particularly polyester.[1] Its chemical structure, based on an azo-coupled phenyl and cresol backbone, is responsible for its characteristic yellow color. This document serves as a technical guide for researchers and professionals, detailing the known properties and standard methodologies for the characterization of Disperse Yellow 7.
Chemical and Physical Properties
A compilation of the fundamental chemical and physical properties of Disperse Yellow 7 is presented in Table 1. It is important to note that some of the cited values, particularly the melting point and UV-Vis data, may vary between different commercial sources and have not been extensively validated in peer-reviewed literature.
| Property | Value |
| Chemical Name | 2-methyl-4-((4-(phenyldiazenyl)phenyl)azo)phenol |
| C.I. Name | Disperse Yellow 7, 26090 |
| CAS Number | 6300-37-4[1] |
| Molecular Formula | C₁₉H₁₆N₄O[1] |
| Molecular Weight | 316.36 g/mol [1] |
| Appearance | Yellow to brown powder[1] |
| Melting Point | 146-148 °C (with decomposition) |
| Solubility | Soluble in acetone and DMF; low solubility in water.[1][2] |
| UV-Vis Absorption (λmax) | 384-388 nm (in acetone), with a molar extinction coefficient (ε) > 34000 L·mol⁻¹·cm⁻¹. Another source reports a λmax of 203 nm, which is less likely to be the primary absorption band responsible for its color.[3] A methacrylate derivative of Disperse Yellow 7 has a reported λmax of 364 nm.[2] |
Synthesis
The synthesis of Disperse Yellow 7 is typically achieved through a diazotization and azo coupling reaction. The process involves the diazotization of 4-(phenyldiazenyl)benzenamine, which is then coupled with o-cresol.[1]
Experimental Protocols
This technique is used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which are fundamental photophysical parameters.
-
Sample Preparation: Prepare a stock solution of Disperse Yellow 7 of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as ethanol, methanol, or acetone. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Calibrate the spectrophotometer with a blank solution (the pure solvent used for the sample).
-
Record the absorption spectrum of the sample solution over a wavelength range of at least 200-800 nm.[4]
-
Identify the λmax from the spectrum.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ε).
-
Fluorescence spectroscopy is used to measure the emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of a sample. It should be noted that many azo dyes are known to be non-fluorescent or very weakly fluorescent due to efficient non-radiative decay pathways.
-
Sample Preparation: Prepare a dilute solution of Disperse Yellow 7 in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of around 0.1 to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).
-
Measurement:
-
Record the emission spectrum by exciting the sample at its λmax and scanning the emission wavelengths.
-
The fluorescence quantum yield can be determined relative to a standard of known quantum yield using the following equation: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).
-
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Sample Preparation: Place a small amount of the powdered Disperse Yellow 7 sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).[2]
-
Instrumentation: Use a thermogravimetric analyzer.
-
Measurement:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[2]
-
The resulting TGA thermogram will show the percentage of weight loss versus temperature, from which the onset of decomposition and the temperatures of maximum weight loss can be determined.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transition temperature, and enthalpy of transitions.
-
Sample Preparation: Accurately weigh a small amount of the powdered Disperse Yellow 7 sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and seal it. An empty sealed pan is used as a reference.
-
Instrumentation: Use a differential scanning calorimeter.
-
Measurement:
-
Heat the sample and reference pans under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range.
-
The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. The melting point is typically taken as the onset or peak of the melting endotherm. The area under the peak can be integrated to determine the enthalpy of fusion.
-
Visualizations
The following diagrams illustrate the experimental workflow for characterizing a dye like Disperse Yellow 7 and a generalized Jablonski diagram representing the photophysical processes involved.
References
Solubility of Disperse Yellow 7 in different solvents
An In-depth Technical Guide to the Solubility of Disperse Yellow 7
Introduction
Quantitative Solubility Data
The following table is provided as a template to be populated with experimental data obtained using the protocol detailed in this guide. The solubility of Disperse Yellow 7 is expected to vary with the solvent and temperature.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Acetone | 25 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Supercritical CO₂ | Specify T & P | Data to be determined | Data to be determined |
Experimental Protocol: Spectrophotometric Determination of Solubility
This protocol outlines a standard method for determining the solubility of Disperse Yellow 7 in a given solvent using UV-Vis spectrophotometry. The principle relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Materials and Equipment
-
Disperse Yellow 7 (pure solid)
-
Selected solvents (e.g., acetone, DMF, ethanol)
-
UV-Vis Spectrophotometer
-
Volumetric flasks (various sizes)
-
Pipettes (graduated and volumetric)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, solvent-compatible)
-
Cuvettes (quartz or glass, depending on the solvent and wavelength range)
Experimental Workflow Diagram
Caption: Experimental workflow for determining dye solubility via spectrophotometry.
Detailed Steps
Part 1: Preparation of Calibration Curve
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of Disperse Yellow 7 in the chosen solvent.
-
Scan the absorbance of the solution over the visible spectrum (typically 400-700 nm) to find the wavelength with the highest absorbance. This is the λmax.[7]
-
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of Disperse Yellow 7 (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask. This will be your stock solution of known concentration.
-
-
Prepare a Series of Standard Solutions:
-
Perform serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.[8] For example, you can prepare five standards by pipetting specific volumes of the stock solution into volumetric flasks and diluting to the mark with the solvent.
-
-
Measure Absorbance of Standards:
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent as a blank to zero the instrument.[9]
-
Measure the absorbance of each standard solution.
-
-
Create the Calibration Curve:
-
Plot the absorbance of the standard solutions (y-axis) against their known concentrations (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1.0 for a good linear fit.
-
Part 2: Determination of Solubility
-
Prepare a Saturated Solution:
-
Add an excess amount of Disperse Yellow 7 to a known volume of the solvent in a flask. The amount should be more than what can dissolve to ensure a saturated solution with undissolved solid present.
-
-
Equilibration:
-
Seal the flask and stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully take an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Dilution of the Saturated Solution:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the diluted solution falls within the range of the calibration curve.
-
-
Measure Absorbance:
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
Part 3: Calculation of Solubility
-
Determine the Concentration of the Diluted Solution:
-
Use the equation of the calibration curve (y = mx + c) to calculate the concentration (x) of the diluted saturated solution from its measured absorbance (y).
-
-
Calculate the Concentration of the Saturated Solution:
-
Multiply the concentration of the diluted solution by the dilution factor to get the concentration of the original saturated solution. This value represents the solubility of Disperse Yellow 7 in that solvent at that temperature.
-
-
Express Solubility in Desired Units:
-
Convert the concentration to the desired units, such as g/L or mg/mL.
-
Logical Relationships in Solubility Determination
The following diagram illustrates the logical dependencies in the experimental process.
Caption: Logical dependencies for accurate solubility determination.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 3. Disperse Yellow 7 | C19H16N4O | CID 22736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Disperse Yellow 7 | 6300-37-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. science.valenciacollege.edu [science.valenciacollege.edu]
- 9. storage-cdn.labflow.com [storage-cdn.labflow.com]
In-Depth Toxicological Profile of Disperse Yellow 7
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disperse Yellow 7 (DY7) is a monoazo dye that has been used in the textile industry. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on its metabolism, genotoxicity, carcinogenicity, and skin sensitization potential. A critical aspect of DY7's toxicology is its reductive metabolism to aromatic amines, namely p-phenylenediamine (PPD), 4-aminoazobenzene, and 4-aminobiphenyl. These metabolites are responsible for a significant portion of the observed toxicity, including genotoxic and carcinogenic effects. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of the toxicological risks associated with Disperse Yellow 7.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-[(4-aminophenyl)azo]benzenamine |
| Synonyms | C.I. 26090, 4,4'-diaminoazobenzene |
| CAS Number | 6300-37-4 |
| Molecular Formula | C₁₂H₁₂N₄ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | Insoluble in water, soluble in some organic solvents |
Toxicological Data Summary
Acute Toxicity
Repeated Dose Toxicity
Quantitative data from repeated dose toxicity studies for Disperse Yellow 7, including No Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL), are not well-documented in publicly accessible literature.
Genotoxicity
Disperse Yellow 7 is considered to be genotoxic, primarily due to the action of its metabolites.
| Test System | Metabolite | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | p-Phenylenediamine | Positive[1] |
| In Vitro Chromosomal Aberration Assay | p-Phenylenediamine | Positive[1] |
Carcinogenicity
The carcinogenic potential of Disperse Yellow 7 is attributed to its metabolic conversion to known carcinogens.
| Metabolite | IARC Classification | Key Findings |
| 4-Aminobiphenyl | Group 1 (Carcinogenic to humans) | Induces bladder cancer through metabolic activation and formation of DNA adducts.[2] |
| 4-Aminoazobenzene | Group 2B (Possibly carcinogenic to humans) | Evidence of carcinogenicity in animal studies. |
Skin Sensitization
Disperse dyes are recognized as potential skin sensitizers. While specific quantitative data for Disperse Yellow 7 is limited, the Local Lymph Node Assay (LLNA) is the standard method for assessing skin sensitization potential, with the endpoint being the Estimated Concentration to produce a three-fold stimulation index (EC3).
Experimental Protocols
In Vitro Reductive Metabolism of Disperse Yellow 7
Objective: To simulate the metabolic reduction of Disperse Yellow 7 to its constituent aromatic amines for subsequent toxicological analysis.
Methodology:
-
Preparation of Reaction Mixture: A solution of Disperse Yellow 7 is prepared in an appropriate organic solvent (e.g., methanol) and added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
Reducing Agent: A reducing agent, such as sodium dithionite, is added to the reaction mixture to initiate the reductive cleavage of the azo bond.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period to allow for complete reduction.
-
Extraction of Metabolites: Following incubation, the aromatic amine metabolites are extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are then identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Several tester strains of S. typhimurium with different mutations in the histidine operon are selected (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine, which allows for a few cell divisions for mutations to be expressed.
-
Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours at 37°C. The number of revertant colonies (colonies that can grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.
Methodology:
-
Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
-
Exposure: The cells are exposed to at least three concentrations of the test substance for a defined period, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The percentage of cells with aberrations is calculated.
Murine Local Lymph Node Assay (LLNA)
Objective: To determine the skin sensitization potential of a chemical by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal application.
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.
-
Application of Test Substance: Various concentrations of the test substance in a suitable vehicle are applied to the dorsum of both ears of the mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine or an alternative label.
-
Node Excision and Processing: Several hours after the injection, the auricular lymph nodes are excised and a single-cell suspension is prepared.
-
Quantification and Stimulation Index: The incorporation of the label is measured (e.g., by scintillation counting) as an indicator of lymphocyte proliferation. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is the estimated concentration that would produce an SI of 3.
Visualizations
Metabolic Pathway of Disperse Yellow 7
Caption: Reductive metabolism of Disperse Yellow 7 to its primary aromatic amine metabolites.
Signaling Pathways of p-Phenylenediamine (PPD) Toxicity
Caption: Key signaling pathways modulated by p-phenylenediamine, leading to apoptosis.
Carcinogenic Mechanism of 4-Aminobiphenyl
Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation and carcinogenesis.
Logical Flow of Skin Sensitization
Caption: The immunological cascade leading to skin sensitization from disperse dyes.
References
An In-Depth Technical Guide on the Environmental Fate and Degradation of Disperse Yellow 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 7 (DY7), a monoazo disperse dye, has been widely used in the textile industry for dyeing polyester and acetate fibers.[1][2] Its chemical structure, characterized by an azo bond (-N=N-), is responsible for its color but also raises environmental concerns due to its persistence and the potential formation of toxic degradation products.[3] This technical guide provides a comprehensive overview of the environmental fate and degradation of Disperse Yellow 7, synthesizing available data on its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity. Detailed experimental protocols and visual representations of degradation pathways are included to support further research and the development of effective remediation strategies.
Physicochemical Properties of Disperse Yellow 7
A thorough understanding of the physicochemical properties of Disperse Yellow 7 is essential for predicting its environmental distribution and behavior. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆N₄O | [4] |
| Molecular Weight | 316.36 g/mol | [4] |
| CAS Number | 6300-37-4 | [4] |
| Appearance | Dark brown powder | [4] |
| Melting Point | 146-148°C (decomposes) | [2] |
| Boiling Point | 532.0 ± 50.0°C at 760 mmHg | [2] |
| Density | 1.17 ± 0.1 g/cm³ | [2] |
| Water Solubility | Low (water-insoluble) | [2] |
| Solubility in Organic Solvents | Soluble in acetone and DMF | [4] |
| Maximum Absorption (λmax) | 364 nm | [5] |
Environmental Fate and Degradation Pathways
The environmental persistence of Disperse Yellow 7 is a significant concern. Its degradation can occur through both abiotic and biotic processes, leading to the breakdown of the parent molecule into various intermediates and, ultimately, mineralization to carbon dioxide, water, and inorganic compounds.
Abiotic Degradation
Abiotic degradation of Disperse Yellow 7 primarily involves processes such as hydrolysis and photodegradation. These processes are influenced by environmental factors like pH, temperature, and the presence of light.
Hydrolysis: Disperse dyes, particularly those with ester groups, can be susceptible to hydrolysis, especially under alkaline conditions.[6][7] The rate of hydrolysis is pH-dependent, with increased degradation observed at higher pH levels.[3] While specific kinetic data for the hydrolysis of Disperse Yellow 7 is limited, the general mechanism for azo dyes involves nucleophilic attack on the dye molecule.
Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The azo bond in Disperse Yellow 7 can be cleaved under UV irradiation.[1] The efficiency of photodegradation can be enhanced by the presence of photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[1] The process generally follows pseudo-first-order kinetics.[8]
Biotic Degradation
Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of azo dyes. The primary mechanism involves the enzymatic cleavage of the azo bond, a process known as azoreduction.
Bacterial Degradation: Several bacterial genera, including Pseudomonas, Bacillus, and Stenotrophomonas, have been shown to decolorize and degrade azo dyes.[9][10][11] The initial and rate-limiting step is the reductive cleavage of the azo bond by enzymes called azoreductases.[12][13] This process typically occurs under anaerobic or anoxic conditions and results in the formation of aromatic amines, which may be further degraded under aerobic conditions.[7]
Fungal Degradation: Fungi, particularly white-rot fungi, are also effective in degrading azo dyes.[7] They secrete extracellular ligninolytic enzymes, such as laccases and peroxidases, which have broad substrate specificity and can oxidize a wide range of pollutants, including Disperse Yellow 7.[7][14]
Degradation Pathways and Intermediates
The degradation of Disperse Yellow 7 proceeds through the cleavage of its azo bond, leading to the formation of various aromatic amines. The identification of these intermediates is critical for assessing the overall environmental impact, as some of these breakdown products can be more toxic than the parent dye.
Experimental Protocols
Accurate assessment of the environmental fate of Disperse Yellow 7 requires robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Determination of Disperse Yellow 7 Concentration by HPLC
This protocol outlines a method for the quantitative analysis of Disperse Yellow 7 in aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][15][16]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 364 nm (λmax of Disperse Yellow 7).[5]
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[5]
3. Calibration:
-
Prepare a series of standard solutions of Disperse Yellow 7 of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the Disperse Yellow 7 peak based on its retention time and the calibration curve.
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of intermediate products formed during the degradation of Disperse Yellow 7.[5][17][18]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A high-resolution mass spectrometer coupled with an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole time-of-flight (Q-TOF) or triple quadrupole.
-
LC Conditions: Similar to the HPLC protocol, optimized for separation of potential degradation products.
2. Sample Preparation:
-
Collect samples at different time points during the degradation experiment.
-
Filter the samples and, if necessary, perform SPE for cleanup and concentration.
3. Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Acquire full scan mass spectra to identify the molecular ions of potential degradation products.
-
Perform tandem MS (MS/MS) experiments on the identified parent ions to obtain fragmentation patterns.
4. Identification:
-
Propose structures for the degradation products based on their accurate mass measurements and fragmentation patterns.
-
Compare the obtained mass spectra with spectral libraries or with the analysis of authentic standards if available.
Ecotoxicity of Disperse Yellow 7
Disperse Yellow 7 has been shown to exhibit toxicity to various aquatic organisms. Chronic toxicity studies have demonstrated its adverse effects on the early life stages of fathead minnows (Pimephales promelas). The lethal concentration (LC50) values further highlight its potential environmental risk.
| Organism | Endpoint | Value | Reference |
| Fathead minnow (Pimephales promelas) | 20-day LC50 | 0.025 mg/L | Environment Canada Health Can |
| Crustacean (Hyalella azteca) | 14-day LC50 | 0.16 mg/L | Environment Canada Health Can |
| Crustacean (Hyalella azteca) | 28-day LC50 | 0.12 mg/L | Environment Canada Health Can |
Conclusion
This technical guide provides a detailed overview of the current knowledge on the environmental fate and degradation of Disperse Yellow 7. The data presented highlights its potential for persistence and ecotoxicity, underscoring the need for effective treatment and remediation strategies. The provided experimental protocols offer a foundation for researchers to further investigate the degradation kinetics and pathways of this dye. Future research should focus on obtaining more quantitative data on its degradation rates under various environmental conditions and on identifying the full range of degradation intermediates to conduct a comprehensive risk assessment. The development of efficient and environmentally friendly technologies for the removal of Disperse Yellow 7 from textile effluents remains a critical area of research.
References
- 1. sciepub.com [sciepub.com]
- 2. Alkaline Hydrolysis and Dyeing Characteristics of Sea-Island-Type Ultramicrofibers of PET Tricot Fabrics with Black Disperse Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Dyes Intermediates and HPLC Method for Their Estimation | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. etasr.com [etasr.com]
- 10. Biodegradation of Brown 706 Dye by Bacterial Strain Pseudomonas aeruginosa [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ijlret.com [ijlret.com]
- 15. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. an.shimadzu.com [an.shimadzu.com]
- 18. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Endocrine-Disrupting Effects of Azo Dyes: A Technical Analysis of Disperse Yellow 7
Abstract
Azo dyes represent a significant class of synthetic organic colorants, accounting for 60-70% of all dyes used in various industries, including textiles, cosmetics, and printing.[1][] Growing concern surrounds their potential as endocrine-disrupting chemicals (EDCs), which are exogenous substances that can interfere with any aspect of hormone action. This guide provides a detailed technical overview of the known endocrine-disrupting effects of the disazo dye Disperse Yellow 7 (DY7), summarizing key quantitative data, outlining experimental methodologies, and visualizing the implicated biological pathways and workflows. The available evidence points to DY7 as a disruptor of the androgen system in an amphibian model, though significant data gaps remain for its effects on the estrogen and thyroid systems. Understanding the metabolic activation of azo dyes into potentially more potent aromatic amines is critical for a complete toxicological assessment.[3][4]
Introduction: Azo Dyes and Endocrine Disruption
Azo dyes are characterized by the presence of one or more azo groups (–N=N–).[5] Their widespread use leads to their presence in industrial effluents and, subsequently, the environment.[3][6]
An Endocrine-Disrupting Chemical (EDC) is an agent that interferes with the synthesis, secretion, transport, metabolism, binding, or elimination of natural hormones, thereby affecting homeostasis, reproduction, and development.[7] The U.S. Environmental Protection Agency (EPA) Endocrine Disruptor Screening Program (EDSP) utilizes a two-tiered testing strategy to identify chemicals that may interact with the estrogen, androgen, and thyroid hormone systems.[8][9] While many azo dyes are considered to have a low toxic profile, some can be metabolized into aromatic amines, which may possess carcinogenic or endocrine-disrupting properties.[4][10]
Disperse Yellow 7 (DY7)
-
CAS Number: 6300-37-4[11]
-
Class: Disazo Dye[12]
-
Primary Use: Dyeing of polyester and acetate fibers.[]
Known Endocrine-Disrupting Effects of Disperse Yellow 7
Direct research on the endocrine-disrupting properties of DY7 is limited. The most comprehensive data comes from a study on the amphibian species Silurana tropicalis (Western clawed frog).
Androgenic System Disruption
Exposure of S. tropicalis larvae to DY7-contaminated sediment led to significant alterations in the expression of two key androgen-related genes. At a concentration of 209 μg/g, DY7 was shown to:
-
Decrease androgen receptor (ar) mRNA levels by 2-fold.[1]
-
Increase 5α-reductase type 2 (srd5a2) mRNA levels by 2.6-fold.[1]
The downregulation of the androgen receptor suggests a potential for anti-androgenic activity, reducing the tissue's ability to respond to androgens. Conversely, the upregulation of srd5a2, an enzyme that converts testosterone to the more potent dihydrotestosterone (DHT), indicates a compensatory mechanism or a direct effect on steroid metabolism. These findings demonstrate that DY7 can perturb the androgen signaling pathway in an aquatic vertebrate.
Estrogenic and Thyroid Systems
Currently, there is a significant lack of published data specifically investigating the effects of DY7 on the estrogen and thyroid hormone systems. Standardized in vitro assays, such as those included in the EPA's Tier 1 screening battery, are necessary to evaluate these potential activities.[8][9] Such tests would include estrogen receptor (ER) and thyroid receptor (TR) binding and transactivation assays to determine if DY7 or its metabolites can mimic or block the actions of endogenous hormones.[13][14][15]
Metabolic Activation: A Critical Pathway
A crucial aspect of azo dye toxicology is their metabolism. Both mammalian liver enzymes and, more significantly, anaerobic gut microbiota possess azoreductases that cleave the azo bond.[4][5][10] This reductive process breaks the dye down into its constituent aromatic amines.[3][16] These metabolites are often more biologically active and potentially more toxic than the parent dye molecule. Therefore, the endocrine-disrupting potential of DY7 must also consider the activity of its aromatic amine metabolites.
Diagram 1: Metabolic Activation of Azo Dyes
References
- 1. Sediment contaminated with the Azo Dye disperse yellow 7 alters cellular stress- and androgen-related transcription in Silurana tropicalis larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thyroid Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. chimia.ch [chimia.ch]
- 11. Disperse Yellow 7 | C19H16N4O | CID 22736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. academic.oup.com [academic.oup.com]
- 14. magistralbr.caldic.com [magistralbr.caldic.com]
- 15. Frontiers | Disruption of the thyroid hormone system and patterns of altered thyroid hormones after gestational chemical exposures in rodents – a systematic review [frontiersin.org]
- 16. [PDF] Toxicological significance of azo dye metabolism by human intestinal microbiota. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: High-Temperature Dyeing of Polyester with C.I. Disperse Yellow 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and technical data for the high-temperature dyeing of polyester fabrics using C.I. Disperse Yellow 7 (CAS No. 6300-37-4). This information is intended to guide researchers in achieving consistent and high-quality dyeing results for applications where precise coloration and fastness are critical.
Introduction
Disperse Yellow 7 is a monoazo disperse dye known for its bright, reddish-yellow hue and good overall performance on polyester fibers.[1][2] High-temperature dyeing is the preferred method for applying disperse dyes to polyester, as the elevated temperatures (typically 120-135°C) are necessary to swell the polyester fibers, allowing for the diffusion and penetration of the dye molecules into the fiber structure.[2] This process results in dyeings with excellent fastness properties.
Quantitative Data
The following tables summarize the key quantitative data for the high-temperature dyeing of polyester with Disperse Yellow 7.
Table 1: Physicochemical Properties of C.I. Disperse Yellow 7
| Property | Value |
| C.I. Name | Disperse Yellow 7 |
| C.I. Number | 26090 |
| CAS Number | 6300-37-4 |
| Molecular Formula | C₁₉H₁₆N₄O |
| Molecular Weight | 316.36 g/mol |
| Chemical Class | Double Azo |
| Appearance | Dark Brown Powder |
| Solubility | Soluble in acetone and DMF |
Source:[1]
Table 2: Recommended High-Temperature Dyeing Parameters for Polyester
| Parameter | Recommended Value |
| Dye Concentration | 0.5 - 2.0% (on weight of fiber) |
| Liquor Ratio | 1:10 - 1:20 |
| Dyeing Temperature | 130°C |
| Dyeing Time | 30 - 60 minutes |
| pH of Dyebath | 4.5 - 5.5 (adjusted with acetic acid) |
| Dispersing Agent | 0.5 - 1.0 g/L |
| Leveling Agent | 0.5 - 1.0 g/L |
Table 3: Color Fastness Properties of Disperse Yellow 7 on Polyester (ISO Standards)
| Fastness Test | Fading | Staining |
| Ironing | 4 | 3 |
| Light | 6 | - |
| Perspiration | 5 | 5 |
| Washing | 4-5 | 4-5 |
Source:[1]
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol describes a standard laboratory procedure for dyeing a 10g sample of polyester fabric.
Materials and Reagents:
-
Polyester fabric (10g, pre-scoured and dried)
-
C.I. Disperse Yellow 7
-
Dispersing agent (e.g., a lignosulphonate-based product)
-
Leveling agent (e.g., an ester or aromatic hydrocarbon-based product)
-
Acetic acid (glacial)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Distilled water
Equipment:
-
High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)
-
Beakers and graduated cylinders
-
Stirring rods
-
pH meter
-
Analytical balance
-
Drying oven
Procedure:
-
Dye Dispersion Preparation:
-
Weigh the required amount of Disperse Yellow 7 (e.g., 0.1g for a 1% shade).
-
Make a smooth paste with a small amount of water and the dispersing agent.
-
Add hot water (40-50°C) to the paste with continuous stirring to form a fine dispersion.
-
-
Dye Bath Preparation:
-
Set the liquor ratio to 1:15 (i.e., 150ml of water for a 10g fabric sample).
-
Fill the dyeing vessel with the required volume of distilled water.
-
Add the dispersing agent (e.g., 0.15g for 1 g/L) and leveling agent (e.g., 0.15g for 1 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 45 minutes, ensuring continuous agitation.
-
Cool the dyebath down to 70°C at a rate of 2-3°C/minute.
-
Drain the dyebath.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath at a 1:15 liquor ratio with:
-
2 g/L Sodium hydrosulfite
-
2 g/L Sodium hydroxide
-
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step is crucial for removing unfixed dye from the fiber surface and improving wet fastness.
-
Drain the bath.
-
-
Final Rinsing and Drying:
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Rinse again with cold water.
-
Dry the dyed fabric in an oven or air-dry.
-
Evaluation of Color Fastness
The color fastness of the dyed fabric should be evaluated according to the relevant ISO 105 standards.
-
Washing Fastness: ISO 105-C06
-
Rubbing Fastness (Crocking): ISO 105-X12
-
Light Fastness: ISO 105-B02
-
Perspiration Fastness: ISO 105-E04
Visualizations
Caption: High-Temperature Dyeing Workflow for Polyester.
Caption: Key Parameter Relationships in Polyester Dyeing.
References
Application Notes and Protocols for Thermosol Process with Disperse Yellow 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the application of C.I. Disperse Yellow 7 to polyester substrates using the Thermosol process. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.
Introduction to the Thermosol Process and Disperse Yellow 7
The Thermosol process is a continuous method for dyeing synthetic fibers, particularly polyester, with disperse dyes.[1][2] This technique involves padding the fabric with a dye dispersion, followed by drying and then fixing the dye at high temperatures.[1][2] The high temperature, typically between 180°C and 220°C, allows the dye to sublime and penetrate the amorphous regions of the polyester fibers, resulting in a stable and durable coloration.[1]
Disperse Yellow 7 (C.I. 26090) is a monoazo disperse dye known for its bright, reddish-yellow hue.[3] It is widely used for dyeing polyester and its blends due to its good sublimation fastness and overall performance characteristics. Its chemical structure is C19H16N4O.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the application of Disperse Yellow 7 via the Thermosol process.
Table 1: Physicochemical Properties of Disperse Yellow 7
| Property | Value |
| C.I. Name | Disperse Yellow 7 |
| C.I. Number | 26090 |
| CAS Number | 6300-37-4 |
| Molecular Formula | C19H16N4O |
| Molecular Weight | 316.36 g/mol |
| Appearance | Dark brown powder |
| Solubility | Soluble in acetone and DMF |
Table 2: Recommended Process Parameters for Thermosol Dyeing with Disperse Yellow 7
| Parameter | Recommended Range |
| Padding | |
| Pick-up | 60 - 70% |
| Bath Temperature | 20 - 30°C |
| Drying | |
| Temperature | 100 - 120°C |
| Thermofixation | |
| Temperature | 200 - 215°C |
| Time | 60 - 90 seconds |
| After-treatment | |
| Reduction Clearing Temperature | 70 - 80°C |
| Reduction Clearing Time | 10 - 20 minutes |
Table 3: Fastness Properties of Disperse Yellow 7 on Polyester
| Fastness Test | Rating (ISO Standards) |
| Light Fastness (Xenon Arc) | 6 |
| Washing Fastness (Fading) | 4-5 |
| Washing Fastness (Staining) | 4-5 |
| Perspiration Fastness (Fading) | 5 |
| Perspiration Fastness (Staining) | 5 |
| Ironing Fastness (Fading) | 4 |
| Ironing Fastness (Staining) | 3 |
Experimental Protocols
This section provides detailed methodologies for the key stages of the Thermosol process for applying Disperse Yellow 7 to polyester fabric.
Preparation of Padding Liquor
A typical padding liquor for the Thermosol process consists of the disperse dye, a dispersing agent, an anti-migration agent (thickener), and a pH buffer.
Recipe:
-
Disperse Yellow 7 (C.I. 26090): X g/L (depending on the desired depth of shade)
-
Dispersing Agent (e.g., Sodium Lignosulfonate): 1 - 2 g/L
-
Anti-migration Agent (e.g., Sodium Alginate): 10 - 20 g/L
-
Acetic Acid (to adjust pH): to achieve pH 4.5 - 5.5
Procedure:
-
Create a paste of the required amount of Disperse Yellow 7 with a small amount of the dispersing agent and cold water.
-
Add this paste to the bulk of the water in the mixing tank with continuous stirring.
-
Add the remaining dispersing agent and the anti-migration agent to the dye dispersion and stir until a homogenous mixture is obtained.
-
Adjust the pH of the padding liquor to 4.5 - 5.5 using acetic acid.
-
Make up the final volume with water.
Padding, Drying, and Thermofixation
This is the core of the Thermosol process where the dye is applied and fixed onto the fabric.
Procedure:
-
Padding: Immerse the polyester fabric in the prepared padding liquor in a padder. The nip pressure should be adjusted to achieve a wet pick-up of 60-70%.
-
Drying: The padded fabric is then passed through a dryer at a temperature of 100-120°C. It is crucial to control the drying process to prevent dye migration.
-
Thermofixation: Immediately after drying, the fabric is passed through a thermofixation unit (e.g., a hot flue or over hot rollers) at a temperature of 200-215°C for 60-90 seconds. This step is critical for the sublimation of the dye and its diffusion into the polyester fibers.
After-treatment (Reduction Clearing)
After thermofixation, any unfixed dye on the surface of the fabric must be removed to ensure good wash fastness and prevent crocking.
Recipe for Reduction Clearing Bath:
-
Sodium Hydrosulphite: 2 g/L
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
Non-ionic Detergent: 1 g/L
Procedure:
-
Rinse the dyed fabric in cold water.
-
Treat the fabric in the reduction clearing bath at 70-80°C for 10-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a weak solution of acetic acid if necessary.
-
Dry the final dyed fabric.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Thermosol process.
Logical Relationships of Key Parameters
References
Application Notes and Protocols for the Detection of Disperse Yellow 7 in Textiles
Introduction
Disperse Yellow 7 is a synthetic dye belonging to the disperse class of dyes, which are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Due to its potential to cause allergic contact dermatitis and the possibility of it being a precursor to carcinogenic aromatic amines, the detection and quantification of Disperse Yellow 7 in textile products are crucial for consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analytical determination of Disperse Yellow 7 in textiles using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Application Note
The HPLC-DAD method offers a robust and widely accessible technique for the separation, identification, and quantification of Disperse Yellow 7 in textile extracts. The method's principle lies in the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. The Diode Array Detector allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, enhancing the specificity of detection and enabling the identification of Disperse Yellow 7 based on its characteristic absorption spectrum.
Experimental Protocol
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Cut a representative sample of the textile material into small pieces (approximately 5 mm x 5 mm).
-
Accurately weigh about 1.0 g of the textile sample into a 50 mL conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[1]
-
Allow the extract to cool to room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[1]
2. HPLC-DAD Instrumentation and Conditions
-
LC system: Agilent 1260 Infinity II or equivalent.
-
Column: XBridge C18, 2.1 x 150 mm, 5 µm.[2]
-
Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
-
0 min: 40% B
-
7 min: 60% B
-
17 min: 98% B
-
24 min: 98% B
-
Followed by a return to initial conditions and equilibration.[2]
-
-
Flow Rate: 0.30 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 30 °C.[2]
-
DAD Detection: 210 to 800 nm, with specific monitoring at the maximum absorbance wavelength of Disperse Yellow 7 (approximately 350 nm).[2]
3. Calibration
-
Prepare a stock solution of Disperse Yellow 7 in methanol (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification
-
Inject the prepared sample extract into the HPLC system.
-
Identify the Disperse Yellow 7 peak based on its retention time and comparison of the UV-Vis spectrum with that of a standard.
-
Quantify the concentration of Disperse Yellow 7 in the sample by using the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (r²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL (for a range of dyes) | [1] |
| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL (for a range of dyes) | [1] |
| Recovery | 81.8% - 114.1% (for a range of dyes) | [1] |
Experimental Workflow: HPLC-DAD Analysis
Caption: Workflow for HPLC-DAD analysis of Disperse Yellow 7 in textiles.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS provides a highly sensitive and selective method for the detection and quantification of Disperse Yellow 7. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of precursor-to-product ion transitions for Disperse Yellow 7, significantly reducing matrix interference and achieving very low detection limits.
Experimental Protocol
1. Sample Preparation
-
Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD.
-
After filtration, the extract may be evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase (e.g., 95:5 water/methanol).[1]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Nexera UHPLC system or equivalent.[1]
-
MS System: LCMS-8040 triple quadrupole mass spectrometer or equivalent.[1]
-
Column: Kinetex C18 100A (100 x 2.1mm, 1.7µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program should be developed to separate Disperse Yellow 7 from other components.
-
Flow Rate: 0.3 mL/min.[1]
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Disperse Yellow 7.
3. Quantification
-
Quantification is performed using a calibration curve generated from standards of Disperse Yellow 7, similar to the HPLC-DAD method.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (r²) | > 0.993 | [1] |
| Limit of Detection (LOD) | 0.02 – 1.35 ng/mL (for a range of dyes) | [1] |
| Limit of Quantification (LOQ) | 0.06 – 4.09 ng/mL (for a range of dyes) | [1] |
| Recovery | 84.9% - 104.1% (for a range of dyes at 50 ng/mL) | [1] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of Disperse Yellow 7 in textiles.
UV-Visible Spectrophotometry
Application Note
UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative analysis of Disperse Yellow 7 in solution. This technique is based on the principle that the amount of light absorbed by a colored solution is proportional to the concentration of the absorbing substance, as described by the Beer-Lambert Law. While less specific than chromatographic methods, it can be a useful screening tool.
Experimental Protocol
1. Sample Preparation
-
Follow the same Ultrasound-Assisted Extraction protocol as described for HPLC-DAD to obtain a methanolic extract of the textile sample.
2. Spectrophotometric Measurement
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan the absorbance of a standard solution of Disperse Yellow 7 in methanol from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the sample extracts at the determined λmax using methanol as a blank.
3. Calibration and Quantification
-
Prepare a series of standard solutions of Disperse Yellow 7 in methanol.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of Disperse Yellow 7 in the sample extract from its absorbance using the calibration curve.
Quantitative Data Summary
| Parameter | General Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Typically in the low mg/L range. |
| Limit of Quantification (LOQ) | Typically in the low to mid mg/L range. |
| Precision (%RSD) | < 5% |
Experimental Workflow: UV-Vis Spectrophotometry Analysis
Caption: Workflow for UV-Vis spectrophotometry analysis of Disperse Yellow 7.
References
Application Note: HPLC Analysis of Disperse Yellow 7 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 7 is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Due to the potential for reductive cleavage of the azo bond, both in vivo and in the environment, there is a significant interest in the analysis of its aromatic amine metabolites. These metabolites, which include aniline, p-phenylenediamine, and 4-amino-2-methylphenol, are of toxicological concern. This application note provides a detailed protocol for the simultaneous analysis of Disperse Yellow 7 and its primary metabolites using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
Metabolic Pathway of Disperse Yellow 7
The primary metabolic pathway for Disperse Yellow 7 involves the reductive cleavage of its two azo bonds. This process can be mediated by various enzymes, such as azoreductases present in skin microflora, liver microsomes, and certain bacteria. The cleavage results in the formation of three primary aromatic amine metabolites.
Quantitative Data Summary
The following tables summarize the key properties of Disperse Yellow 7 and its metabolites, along with typical performance data for the proposed HPLC method.
Table 1: Physicochemical Properties of Analytes
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Disperse Yellow 7 | 2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | C₁₉H₁₆N₄O | 316.36 |
| Metabolite 1 | Aniline | C₆H₇N | 93.13 |
| Metabolite 2 | p-Phenylenediamine | C₆H₈N₂ | 108.14 |
| Metabolite 3 | 4-Amino-2-methylphenol | C₇H₉NO | 123.15 |
Table 2: HPLC Method Performance (Typical Values)
| Analyte | Estimated Retention Time (min)* | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| p-Phenylenediamine | 3.5 | 0.05 | 0.15 | >0.999 |
| 4-Amino-2-methylphenol | 4.8 | 0.06 | 0.18 | >0.999 |
| Aniline | 6.2 | 0.05 | 0.15 | >0.999 |
| Disperse Yellow 7 | 15.8 | 0.10 | 0.30 | >0.998 |
*Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase conditions. Method validation is required.
Experimental Protocols
Sample Preparation from Textile Matrix
This protocol describes the extraction of Disperse Yellow 7 and its metabolites from a polyester fabric sample.
-
Sample Comminution: Cut the textile sample into small pieces (approximately 2x2 mm).
-
Extraction:
-
Weigh 1.0 g of the comminuted textile into a 50 mL conical flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes at 60°C in a water bath.
-
Allow the mixture to cool to room temperature.
-
-
Reductive Cleavage (for total aromatic amine analysis):
-
To the methanolic extract, add 5 mL of a freshly prepared 20% (w/v) sodium dithionite solution.
-
Seal the flask and incubate at 70°C for 30 minutes with occasional shaking to reduce the azo dye to its constituent amines.
-
-
Liquid-Liquid Extraction:
-
Transfer the solution to a 100 mL separatory funnel.
-
Add 20 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction of the aqueous layer with a further 20 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined dichloromethane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the HPLC mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
This method is designed for the simultaneous separation and quantification of Disperse Yellow 7 and its primary metabolites.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in water, pH 6.8
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 10.0 50 50 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detector Wavelengths:
-
For simultaneous detection, monitor at 240 nm (for metabolites) and 380 nm (for Disperse Yellow 7).
-
A PDA detector can be used to acquire spectra from 200-600 nm for peak purity and identification.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Probing Polymer Landscapes: Disperse Yellow 7 as a Versatile Molecular Reporter
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Disperse Yellow 7 (DY7), a robust and commercially available azo dye, has emerged as a powerful molecular probe for elucidating the intricate microenvironments within polymeric systems. Its photophysical properties, particularly its sensitivity to the polarity and viscosity of its immediate surroundings, make it an invaluable tool for characterizing polymer matrices, monitoring polymerization processes, and developing advanced drug delivery systems. This document provides a comprehensive overview of the applications of DY7 as a molecular probe, detailed experimental protocols for its use, and a summary of its key performance data in various polymers.
Applications of Disperse Yellow 7 in Polymer Science
Disperse Yellow 7 can be employed in a range of applications to investigate the properties of polymers at the molecular level. Its utility stems from its solvatochromic and fluorescent characteristics, which are responsive to changes in the local environment.
-
Probing Microenvironmental Polarity: The absorption and emission spectra of DY7 exhibit shifts depending on the polarity of the polymer matrix. This solvatochromic behavior allows for the characterization of the local polarity within a polymer, providing insights into its chemical structure and interactions with embedded molecules.
-
Monitoring Polymerization and Curing: Changes in the fluorescence of DY7 can be correlated with the progress of polymerization or curing reactions. As the polymer network forms and the viscosity of the medium increases, the non-radiative decay pathways of the excited DY7 molecule can be restricted, leading to changes in fluorescence intensity and lifetime.
-
Determining Glass Transition Temperature (Tg): The mobility of the polymer chains significantly changes at the glass transition temperature. This change in the microenvironment can be detected by monitoring the temperature-dependent fluorescence of DY7 dispersed within the polymer.
-
Investigating Free Volume: The photoisomerization behavior of azo dyes like DY7 can be used to probe the free volume within glassy polymers. The extent of isomerization is dependent on the available local volume for the molecule to change its conformation.
-
Nonlinear Optical (NLO) Materials: DY7 has been investigated for its third-order nonlinear optical properties when doped into polymer films, making it a candidate for applications in photonic devices.[1]
Quantitative Data Summary
The following tables summarize the key photophysical and nonlinear optical properties of Disperse Yellow 7 and its derivatives in various polymer systems.
Table 1: Photophysical Properties of Disperse Yellow 7 Methacrylate (DY7MA) in Copolymers [2]
| Property | Value | Conditions |
| Optical Absorbance (π-π* and n-π* transition) | 367 nm | In copolymer with poly(methylphenylsilane) |
| Photoemission (Excitation at 332 nm) | 405 nm, 428 nm, 454 nm | In copolymer with poly(methylphenylsilane) |
| Photoemission (Excitation at 370 nm) | 405 nm, 428 nm, 454 nm | In copolymer with poly(methylphenylsilane) |
Table 2: Nonlinear Optical Properties of Disperse Yellow 7 in PMMA-MA Film [1]
| Property | Description |
| Nonlinear Absorption | Exhibits saturation absorption at lower input irradiance and reverse saturation absorption at higher input irradiance. |
| Nonlinear Refraction | The material shows a change in refractive index with the intensity of the incident light. |
| Third-Order Optical Nonlinearity | The magnitude of the third-order nonlinear susceptibility has been determined. |
| Optical Limiting | The material shows potential for use in optical limiting devices. |
Experimental Protocols
Protocol 1: Preparation of Disperse Yellow 7-Doped Polymer Films
This protocol describes a general method for incorporating Disperse Yellow 7 into a polymer matrix to create a guest-host system.
Materials:
-
Disperse Yellow 7 (DY7)
-
Polymer (e.g., Polymethyl methacrylate - PMMA)
-
Solvent (e.g., Chloroform, THF)
-
Glass substrates
-
Spin coater or casting knife
Procedure:
-
Solution Preparation:
-
Dissolve the desired polymer in a suitable solvent to achieve a specific concentration (e.g., 10% w/v).
-
Prepare a stock solution of DY7 in the same solvent (e.g., 1 mg/mL).
-
Add a specific volume of the DY7 stock solution to the polymer solution to achieve the desired dye concentration (e.g., 0.1-1.0 wt% relative to the polymer).
-
Stir the mixture thoroughly until the dye is completely dissolved and the solution is homogeneous.
-
-
Film Fabrication (Spin Coating):
-
Clean the glass substrates thoroughly using a suitable cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the DY7-polymer solution onto the center of the substrate.
-
Spin coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
Dry the film in an oven at a temperature below the polymer's glass transition temperature to remove the residual solvent.
-
-
Film Fabrication (Solvent Casting):
-
Pour the DY7-polymer solution into a flat-bottomed dish or onto a level glass substrate.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., under a fume hood with a loose cover) to form a uniform film.
-
Once the film is formed, dry it in a vacuum oven to remove any remaining solvent.
-
Workflow for Preparing DY7-Doped Polymer Films:
Caption: Workflow for the preparation of Disperse Yellow 7-doped polymer films.
Protocol 2: Monitoring Polymer Microenvironment Polarity using UV-Vis Spectroscopy
This protocol outlines the procedure for using the solvatochromic properties of DY7 to assess the polarity of a polymer film.
Materials:
-
DY7-doped polymer film on a transparent substrate (prepared as in Protocol 1)
-
UV-Vis Spectrophotometer
Procedure:
-
Baseline Correction: Obtain a baseline spectrum using a blank substrate (without the polymer film).
-
Sample Measurement:
-
Place the DY7-doped polymer film in the sample holder of the spectrophotometer.
-
Record the absorption spectrum of the film over a relevant wavelength range (e.g., 300-600 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) of DY7 in the polymer film.
-
Compare the λmax value to the λmax of DY7 in solvents of known polarity to estimate the effective polarity of the polymer microenvironment. A red shift (to longer wavelengths) generally indicates a more polar environment, while a blue shift (to shorter wavelengths) suggests a less polar environment.
-
Logical Relationship for Polarity Sensing:
Caption: Relationship between polymer polarity and the spectral response of DY7.
Protocol 3: Synthesis of Photoactive Copolymers with Disperse Yellow 7 Methacrylate (DY7MA)
This protocol describes the synthesis of a photoactive copolymer using DY7MA, as demonstrated in the literature.[2]
Materials:
-
Poly(methylphenylsilane) (PMPS) or Poly(methylphenylsilane-co-dimethylsilane) (CPS)
-
Disperse Yellow 7 methacrylate (DY7MA)
-
Suitable solvent (e.g., Toluene)
-
UV light source
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reactant Preparation: In a quartz reaction vessel under an inert atmosphere, dissolve the polysilane (PMPS or CPS) and DY7MA in the solvent.
-
Photopolymerization:
-
Irradiate the solution with UV light. The UV irradiation of the polysilanes generates silyl macroradicals.
-
These macroradicals initiate the polymerization of the DY7MA monomer.
-
-
Purification:
-
After the reaction is complete, precipitate the copolymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the precipitate by filtration and dry it under vacuum.
-
-
Characterization: Characterize the synthesized copolymer using techniques such as FTIR, NMR, GPC, and UV-Vis spectroscopy to confirm its structure and properties.[2]
Signaling Pathway for Photopolymerization:
Caption: Simplified pathway for the UV-initiated copolymerization of DY7MA.
References
Application Notes and Protocols for Assessing Cellular Stress from Disperse Yellow 7 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 7 (DY7) is a monoazo dye used extensively in the textile industry for dyeing synthetic fibers, particularly polyester. Its widespread use and potential for human and environmental exposure have raised concerns regarding its toxicological profile. Emerging research suggests that DY7 can induce cellular stress, including oxidative stress and genotoxicity.[1][2] Studies have indicated that exposure to DY7 can lead to an increase in cellular stress markers, such as heat shock proteins (hsp70 and hsp90), and is associated with the induction of genes related to necrotic cell death.[1][3] Furthermore, reductive transformation of DY7 can produce genotoxic and carcinogenic products, such as p-phenylenediamine (p-PDA) and 4-aminobiphenyl (4-ABP).[2]
A comprehensive understanding of the cellular and molecular mechanisms underlying DY7-induced toxicity is essential for risk assessment and the development of safer alternatives. This application note provides a detailed set of protocols for researchers to assess the cellular stress responses to Disperse Yellow 7 exposure in vitro. The methodologies described herein cover key aspects of cellular stress, including the evaluation of oxidative stress, DNA damage, and apoptosis.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Cytotoxicity of Disperse Yellow 7 (DY7) on [Cell Line]
| DY7 Concentration (μM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 |
Table 2: Analysis of Oxidative Stress Markers in [Cell Line] Exposed to DY7
| DY7 Concentration (μM) | Relative ROS Levels (Fold Change) | Standard Deviation |
| 0 (Vehicle Control) | 1.0 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., H₂O₂) |
Table 3: Quantification of DNA Damage in [Cell Line] Exposed to DY7
| DY7 Concentration (μM) | Comet Assay (% Tail DNA) | γH2AX Foci per Cell |
| 0 (Vehicle Control) | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Etoposide) |
Table 4: Assessment of Apoptosis in [Cell Line] Exposed to DY7
| DY7 Concentration (μM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
General Cell Culture and DY7 Treatment
-
Materials:
-
Appropriate cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)
-
Complete cell culture medium (e.g., DMEM, EMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Disperse Yellow 7 (CAS 6300-37-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Maintain cells in a 37°C incubator with 5% CO₂.
-
Prepare a 10 mM stock solution of DY7 in DMSO. Store at -20°C.
-
Seed cells into appropriate well plates for the specific assay. Allow cells to adhere and reach 70-80% confluency.
-
Prepare working concentrations of DY7 by diluting the stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the DY7-containing medium or vehicle control medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Oxidative Stress Assessment: DCFH-DA Assay
-
Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of reactive oxygen species (ROS), the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with DY7 as described in section 3.1.
-
After treatment, remove the medium and wash cells twice with warm PBS.
-
Prepare a 10 µM DCFH-DA working solution in warm PBS.
-
Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Add warm PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
DNA Damage Assessment: Comet Assay
-
Principle: The single-cell gel electrophoresis or "comet assay" is a sensitive method for detecting DNA strand breaks in individual cells.[5][6][7] When subjected to electrophoresis, the fragmented DNA of damaged cells migrates away from the nucleus, forming a "comet tail."
-
Protocol:
-
Treat cells with DY7 as described in section 3.1.
-
Harvest cells by trypsinization and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette the agarose/cell mixture onto a pre-coated slide and allow it to solidify.
-
Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C.
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualize the slides using a fluorescence microscope and quantify the extent of DNA damage using appropriate software to measure the percentage of DNA in the comet tail.
-
Apoptosis Assessment: Annexin V/PI Staining
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is excluded by live cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treat cells with DY7 as described in section 3.1.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Mandatory Visualization
Diagram 1: Experimental workflow for assessing DY7-induced cellular stress.
Diagram 2: Simplified signaling of DY7-induced cellular stress pathways.
References
- 1. Sediment contaminated with the Azo Dye disperse yellow 7 alters cellular stress- and androgen-related transcription in Silurana tropicalis larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxic and carcinogenic products arising from reductive transformations of the azo dye, Disperse Yellow 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. youtube.com [youtube.com]
- 7. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes: Gene Expression Analysis in Organisms Exposed to Disperse Yellow 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 7 (DY7) is a synthetic azo dye widely used in the textile industry. The release of such dyes into aquatic ecosystems raises concerns about their potential toxicological effects on various organisms. Understanding the molecular mechanisms underlying the toxicity of DY7 is crucial for environmental risk assessment and for developing strategies to mitigate its impact. Gene expression analysis provides a powerful tool to investigate the cellular responses to chemical exposure, offering insights into the pathways and processes affected by the toxicant. These application notes provide a summary of findings on gene expression changes in response to DY7 and detailed protocols for conducting similar research.
Key Findings from Exposure Studies
A study on the Western clawed frog (Silurana tropicalis) larvae exposed to sediment contaminated with Disperse Yellow 7 revealed significant alterations in gene expression. These changes suggest that DY7 can induce cellular stress and disrupt endocrine-related pathways. The study provides the first insights into the sublethal effects of this azo dye on amphibians.[1]
Data Summary
The following table summarizes the quantitative changes in the mRNA levels of key genes in Silurana tropicalis larvae following exposure to 209 μg/g of Disperse Yellow 7 in sediment.
| Gene | Function | Fold Change |
| hsp70 | Heat shock protein 70, involved in cellular stress response. | 2.5-fold increase |
| hsp90 | Heat shock protein 90, involved in cellular stress response and protein folding. | 2.4-fold increase |
| ar | Androgen receptor, a key component of the endocrine system. | 2-fold decrease |
| srd5a2 | Steroid 5-alpha-reductase 2, an enzyme involved in androgen metabolism. | 2.6-fold increase |
Experimental Protocols
This section provides detailed protocols for researchers interested in studying the effects of Disperse Yellow 7 on gene expression.
Protocol 1: Organism Exposure
Objective: To expose aquatic organisms to Disperse Yellow 7 in a controlled laboratory setting.
Materials:
-
Test organism (e.g., Silurana tropicalis larvae, Daphnia magna, Zebrafish embryos)
-
Disperse Yellow 7 (analytical grade)
-
Appropriate housing for the test organism (e.g., glass aquaria, beakers)
-
Sediment (if applicable, pre-analyzed for contaminants)
-
Solvent for dissolving DY7 (e.g., dimethyl sulfoxide - DMSO)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of DY7 Stock Solution: Prepare a concentrated stock solution of Disperse Yellow 7 in a suitable solvent.
-
Exposure Concentrations: Determine the desired exposure concentrations based on preliminary toxicity tests or environmentally relevant levels.
-
Preparation of Exposure Media:
-
Water Exposure: Add the appropriate volume of the DY7 stock solution to the culture water to achieve the target concentrations. Include a solvent control group (water with the solvent at the highest concentration used).
-
Sediment Exposure: Spike the sediment with the DY7 stock solution, and allow it to equilibrate. Place the spiked sediment in the bottom of the exposure tanks.
-
-
Acclimation: Acclimate the test organisms to the experimental conditions for a specified period before introducing the toxicant.
-
Exposure: Introduce the organisms into the exposure and control tanks.
-
Monitoring: Monitor the organisms for the duration of the experiment, noting any signs of toxicity.
-
Sampling: At the end of the exposure period, collect tissue samples for gene expression analysis. Samples can be flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 2: RNA Extraction
Objective: To isolate high-quality total RNA from tissue samples.
Materials:
-
Frozen tissue samples
-
TRIzol reagent or similar RNA extraction kit
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer or mortar and pestle
-
RNase-free centrifuge tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Homogenization: Homogenize the frozen tissue sample in TRIzol reagent using a homogenizer or a mortar and pestle pre-chilled with liquid nitrogen.
-
Phase Separation: Add chloroform to the homogenate, mix vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropyl alcohol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.
-
Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
Isolated total RNA
-
Reverse transcriptase and associated buffers/reagents for cDNA synthesis
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Gene-specific primers for target and reference genes
-
qPCR instrument
-
Optical-grade PCR plates or tubes
Procedure:
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template. Include a no-template control for each primer set.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.
Protocol 4: RNA Sequencing (RNA-Seq) and Data Analysis
Objective: To obtain a global profile of gene expression changes.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA.
-
Perform mRNA enrichment (e.g., using oligo(dT) beads) or ribosomal RNA (rRNA) depletion.
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Assess the quality and quantity of the library.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove low-quality bases and adapter sequences using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: Count the number of reads mapped to each gene or transcript using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the exposed and control groups.
-
Functional Annotation and Pathway Analysis: Use databases like Gene Ontology (GO) and KEGG to identify the biological processes and pathways enriched in the list of differentially expressed genes.
-
Visualizations
Caption: Experimental workflow for gene expression analysis.
Caption: Signaling pathways affected by Disperse Yellow 7.
References
Application Notes and Protocols for Studying the Reductive Cleavage of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, food, cosmetics, and pharmaceuticals.[1][2][3] The characteristic feature of these compounds is the presence of one or more azo bonds (-N=N-), which are susceptible to reductive cleavage. This process can lead to the formation of aromatic amines, some of which are known to be mutagenic and/or carcinogenic.[2][4][5] Consequently, studying the reductive cleavage of azo dyes is crucial for assessing their toxicological impact, understanding their metabolism, and developing effective bioremediation strategies.[5]
These application notes provide an overview of the common methods employed to study the reductive cleavage of azo dyes, complete with detailed experimental protocols and data presentation guidelines.
Methods for Studying Reductive Cleavage
Several analytical techniques are utilized to monitor the reductive cleavage of azo dyes. The primary methods include:
-
Enzymatic Assays using UV-Visible Spectrophotometry: This is a widely used method to determine the rate of decolorization, which corresponds to the cleavage of the azo bond. The activity of azoreductase enzymes, which catalyze this reaction, can be quantified by monitoring the decrease in absorbance at the dye's maximum wavelength (λmax).[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent azo dye and its degradation products (aromatic amines).[2][9][10][11] This method provides detailed information on the metabolic pathway and the efficiency of the cleavage process.
-
Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of azo dyes and mimic their biological reduction.[12][13][14][15] This approach is valuable for understanding the reaction mechanisms and predicting potential metabolites.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Azoreductase Activity
This protocol describes the determination of azoreductase activity by monitoring the decolorization of an azo dye.
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 mL volume, 1 cm path length)
-
Purified azoreductase enzyme or cell-free extract
-
Azo dye stock solution (e.g., Methyl Red, 24 µM)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
NADH or NADPH solution (1 mM)
Procedure:
-
Prepare the reaction mixture in a cuvette with a total volume of 1 mL.
-
Add the following components in order:
-
736 µL of 0.1 M potassium phosphate buffer (pH 7.0)
-
100 µL of 24 µM Methyl Red solution
-
100 µL of appropriately diluted enzyme solution
-
-
Pre-incubate the mixture at 30°C for 4 minutes.
-
Initiate the reaction by adding 64 µL of 1 mM NADH.
-
Immediately measure the decrease in absorbance at the λmax of the dye (e.g., 437 nm for Methyl Red) for a set period (e.g., 5 minutes) at 30°C.
-
Calculate the azoreductase activity based on the rate of decrease in absorbance. One unit of activity is defined as the amount of enzyme required to reduce 1 µmol of the azo dye per minute.
Data Presentation:
| Parameter | Value | Reference |
| Optimal pH | 7.0 - 8.0 | [16] |
| Optimal Temperature | 30 - 40°C | [7][16] |
| Km (Methyl Orange) | 17.18 µM | [16] |
| Vmax (Methyl Orange) | 0.08 /min | [16] |
| Decolorization Efficiency (Methyl Orange, 10 min) | ~83% | [16] |
Protocol 2: HPLC Analysis of Azo Dye Cleavage Products
This protocol outlines the separation and quantification of an azo dye and its aromatic amine metabolites using HPLC.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 1.0% formic acid
-
Mobile Phase B: Acetonitrile with 1.0% formic acid
-
Sample from the enzymatic assay (Protocol 1) or other reduction experiment, quenched and filtered.
-
Standards of the parent azo dye and expected aromatic amines.
Procedure:
-
Set up the HPLC system with the C18 column.
-
Prepare a gradient elution program. An example gradient is as follows:
-
0-20 min: 20% B
-
20-35 min: 20-50% B
-
35-45 min: 50-100% B
-
45-55 min: 100% B
-
55-60 min: 100-20% B
-
60-70 min: 20% B
-
-
Set the flow rate to 0.25 mL/min and the column temperature to 20°C.[17]
-
Set the DAD to monitor at the λmax of the parent dye and the expected amines.
-
Inject a known volume of the prepared sample (e.g., 10 µL).
-
Run the analysis and record the chromatogram.
-
Identify and quantify the parent dye and its metabolites by comparing retention times and peak areas with the prepared standards.
Data Presentation:
| Compound | Retention Time (min) | Concentration (µg/mL) | Degradation (%) |
| Parent Azo Dye | User Defined | User Defined | User Defined |
| Aromatic Amine 1 | User Defined | User Defined | N/A |
| Aromatic Amine 2 | User Defined | User Defined | N/A |
Protocol 3: Electrochemical Reduction of Azo Dyes
This protocol describes the use of an electrochemical reactor to simulate the reductive cleavage of azo dyes.
Materials:
-
Electrochemical reactor with a working electrode (e.g., glassy carbon), reference electrode, and counter electrode.
-
Mass spectrometer (MS) for product identification.
-
Azo dye solution (e.g., 10 µg/mL in 0.1% formic acid in acetonitrile).
Procedure:
-
Set up the electrochemical reactor coupled to the mass spectrometer.
-
Prepare the azo dye solution in the appropriate solvent. A 0.1% formic acid in acetonitrile solution has been shown to be effective.[12]
-
Introduce the azo dye solution into the electrochemical cell.
-
Apply a reduction potential to the working electrode. The optimal potential will vary depending on the dye.
-
Monitor the reaction products online using the mass spectrometer.
-
Compare the mass spectra of the products with those of known standards or use tandem MS (MS/MS) for structural elucidation.
Data Presentation:
| Azo Dye | Reduction Product(s) | m/z | Reference |
| Sudan I | Aniline | 94.065 | [12] |
| Sudan III | Aniline, 4-aminoazobenzene | 94.065, 198.102 | [12] |
| Sudan IV | o-toluidine | 108.081 | [12] |
| Para Red | 4-nitroaniline | 139.045 | [12] |
Visualizations
Caption: Experimental workflow for studying azo dye cleavage.
Caption: General pathway of azo dye reductive cleavage.
Caption: Logical relationship of azo dye reduction and toxicity.
References
- 1. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emergentresearch.org [emergentresearch.org]
- 8. ijlret.com [ijlret.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. staff-old.najah.edu [staff-old.najah.edu]
- 12. Electrochemical Reduction of Azo Dyes Mimicking their Biotransformation to More Toxic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of Azo-dye with Electrochemical Methods | Scholar [scholar.stlawu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzymatic degradation of sulphonated azo dye using purified azoreductase from facultative Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the dispersion stability of Disperse Yellow 7 in aqueous baths
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the dispersion stability of Disperse Yellow 7 in aqueous baths.
Troubleshooting Guide
Question: My Disperse Yellow 7 is aggregating or flocculating in the dye bath. What's causing this and how can I fix it?
Answer:
Dye aggregation and flocculation are common issues that occur when the fine dye particles clump together, leading to a non-uniform dispersion. This can result in spotting, reduced color yield, and fouling of equipment.[1][2]
Potential Causes and Solutions:
-
Inadequate Dispersant Concentration: There may not be enough dispersant to properly coat the dye particles and prevent them from attracting each other.[1][3]
-
Solution: Increase the concentration of the dispersing agent. The optimal concentration depends on the specific dye formulation and process conditions.
-
-
Incorrect Dispersant Type: The chosen dispersant may not be effective for Disperse Yellow 7 under your specific temperature and pH conditions.
-
High Temperature Instability: Some dispersions can break down under the high temperatures required for dyeing polyester (e.g., 130°C).[2] This can cause the dispersant to desorb from the dye particle surface, leading to aggregation.[6]
-
Solution: Use a thermally stable dispersing agent. Also, ensure the heating rate of the dye bath is controlled, as rapid temperature increases can shock the dispersion.[7]
-
-
pH Imbalance: Disperse dyes are typically applied in an acidic medium.[8] Significant deviations from the optimal pH range (typically 4.0-5.5) can affect the surface charge of the particles and the efficacy of anionic dispersants.
-
Solution: Buffer the dye bath to maintain a stable acidic pH throughout the dyeing process.
-
Question: I'm experiencing poor color yield and uneven dyeing. Could this be related to dispersion stability?
Answer:
Yes, absolutely. The stability of the dispersion is critical for achieving a uniform and deep shade. If the dye particles are not finely and evenly dispersed, their ability to adsorb onto the fiber surface is compromised.
Potential Causes and Solutions:
-
Large Particle Size: If the initial dye particles are too large or have a wide size distribution, the dispersion will be less stable and the dyeing will be uneven.[1][3]
-
Solution: Ensure the dye is properly milled to achieve a fine and uniform particle size, typically in the range of 0.5 to 1 micron.[1] The quality of the initial dye powder is crucial.
-
-
Dye Agglomeration: As discussed previously, agglomerated dye particles behave like large particles, leading to a lower rate of dyeing and potential for dye spots on the fabric.[7]
-
Solution: Improve the dispersion stability by optimizing the dispersant system and controlling dyeing parameters like temperature and pH.
-
-
Recrystallization: During the dyeing process, especially at high temperatures, smaller dye particles can dissolve and recrystallize onto larger particles, a phenomenon known as Ostwald ripening. This increases the average particle size and reduces stability.[1][3]
-
Solution: Employing a high-quality, effective dispersant can create a protective layer around the particles, inhibiting recrystallization.
-
Question: I'm observing dye sediment at the bottom of my bath after a short period. How can I prevent this?
Answer:
Sedimentation is a clear indicator of an unstable dispersion. It occurs when dye particles aggregate to a size where gravitational forces overcome the Brownian motion that keeps them suspended.
Potential Causes and Solutions:
-
Insufficient Mechanical Energy: The initial mixing or milling process may not have supplied enough energy to break down agglomerates and wet the dye particles properly.
-
Solution: Increase the milling time or intensity. Using high-shear mixers or sonication can improve the initial dispersion quality.
-
-
Poor Wetting: If the dispersant does not effectively wet the surface of the dye particles, air can remain adsorbed, hindering dispersion and leading to rapid settling.[9]
-
Solution: Consider using a combination of a wetting agent and a dispersing agent. The wetting agent helps to displace air from the particle surface, allowing the dispersant to adsorb more effectively.[10]
-
-
Electrolyte Concentration: High concentrations of salts or other electrolytes in the process water can sometimes compress the electrical double layer around the particles, reducing electrostatic repulsion and causing flocculation.
-
Solution: Use deionized or soft water for preparing the dye bath to minimize the concentration of interfering ions.
-
Frequently Asked Questions (FAQs)
Q1: What is dispersion stability and why is it critical for Disperse Yellow 7? A1: Dispersion stability refers to the ability of disperse dye particles to remain evenly distributed as a fine suspension in an aqueous medium over time, without aggregating or settling.[3] Since Disperse Yellow 7 is sparingly soluble in water, it is applied as a dispersion.[8][11] A stable dispersion is essential for uniform dyeing, achieving the desired color depth, and preventing issues like dye spots and equipment contamination.[1][7]
Q2: What are the key factors that influence the dispersion stability of Disperse Yellow 7? A2: The primary factors are:
-
Particle Size and Distribution: Smaller, uniform particles are more stable.[1]
-
Dispersing Agent: The type and concentration of the dispersant are crucial for preventing aggregation.[5][10]
-
Temperature: High temperatures can either improve solubility or cause the dispersion to break down, depending on the formulation.[12][13]
-
pH of the Bath: An acidic pH is typically required for both the dye and the efficacy of anionic dispersants.[8]
-
Mechanical Shear: Forces during dyeing (e.g., in jet dyeing machines) can stress the dispersion.[2]
-
Water Quality: The presence of electrolytes and hard water ions can destabilize the dispersion.
Q3: How does a dispersing agent work? A3: A dispersing agent, or dispersant, is a polymeric additive that adsorbs onto the surface of the dye particles to prevent them from clumping together (flocculation).[4] This is achieved through two main mechanisms:
-
Electrostatic Stabilization: The dispersant provides the particles with a similar electrical charge (usually negative), causing them to repel each other. This is highly dependent on system properties like pH.[4]
-
Steric Stabilization: The dispersant forms a layer of polymeric chains around each particle. These chains extend into the water and create a physical barrier that prevents the particles from getting close enough to aggregate. This is generally the most robust stabilization method.[4][5]
Q4: How does temperature affect the stability of the dispersion? A4: Temperature has a dual effect. On one hand, increasing the temperature increases the solubility of Disperse Yellow 7, which can aid the dyeing process.[12] On the other hand, high temperatures (above 100°C) can cause dye particles to grow or aggregate if the dispersant is not thermally stable, leading to a breakdown of the dispersion.[2][6]
Q5: What is the optimal pH for a Disperse Yellow 7 dye bath? A5: The optimal pH for most disperse dyeing processes, including with Disperse Yellow 7, is in the acidic range, typically between 4.0 and 5.5. This pH helps maintain the chemical stability of the dye and is necessary for the proper function of most anionic dispersing agents. Using a buffer, such as an acetic acid/acetate system, is recommended to control the pH throughout the process.
Data and Experimental Parameters
Table 1: Factors Influencing Dispersion Stability of Disperse Yellow 7
| Factor | Effect on Stability | Recommendation |
| Particle Size | Smaller, uniform particles (0.5-1 µm) significantly increase stability.[1] | Use high-quality dye with fine, narrow particle size distribution. Ensure efficient milling. |
| Dispersant Type | The chemical nature of the dispersant dictates its effectiveness. | Select thermally stable anionic or non-ionic dispersants. Lignosulfonates and naphthalene sulfonates are common.[1][3] |
| Dispersant Conc. | Insufficient concentration leads to aggregation; excessive amounts can cause foaming or affect shade. | Optimize concentration based on dye loading and process conditions. |
| Temperature | High temperatures can accelerate particle growth and aggregation if the system is not robust.[6] | Use thermally stable dispersants. Control heating rates to avoid thermal shock.[7] |
| pH Level | Deviations from the optimal acidic range (4.0-5.5) can reduce the effectiveness of anionic dispersants. | Use a suitable buffer (e.g., acetic acid/acetate) to maintain a stable pH. |
| Water Hardness | Divalent cations (Ca²⁺, Mg²⁺) can interact with anionic dispersants, reducing their efficacy. | Use deionized or softened water for preparing the dye bath. |
Experimental Protocols
Protocol 1: Filter Paper Test for High-Temperature Dispersion Stability
This method assesses the stability of the dispersion after being subjected to high temperatures.
Methodology:
-
Prepare Dye Liquor: Prepare a solution of the Disperse Yellow 7 dye at a concentration of 10 g/L. Adjust the pH to the desired value (e.g., 5.0) using acetic acid.[1]
-
Initial Filtration: Take 500 mL of the prepared dye liquor at room temperature and filter it through a #2 filter paper using a porcelain funnel. Observe the filter paper for any dye particles or spots. A clean filtrate with no residue on the paper indicates a good initial dispersion.[1]
-
High-Temperature Treatment: Place 400 mL of the remaining dye liquor in a high-temperature, high-pressure dyeing apparatus. Heat the liquor to 130°C and hold for 1 hour without any fabric (a blank test).[1]
-
Final Filtration: Cool the treated dye liquor down. Filter the entire volume through a fresh #2 filter paper.[1]
-
Analysis: Observe the filter paper. The presence of significant color spots or a thick residue indicates that the dye aggregated at high temperatures, signifying poor stability. A clean paper suggests good thermal stability.[1]
Protocol 2: Turbidity Measurement for Stability Analysis
This quantitative method uses a stability analyzer to measure changes in light transmission or backscattering over time to assess sedimentation or aggregation.
Methodology:
-
Sample Preparation: Prepare the Disperse Yellow 7 dispersion according to your experimental formulation (dye, dispersant, water, pH adjustment).
-
Dilution: Take a small, precise volume of the prepared dispersion (e.g., 2 mL) and dilute it with a known volume of deionized water (e.g., 50 mL) in a measurement cuvette.[10] The exact dilution will depend on the instrument's sensitivity.
-
Instrument Setup: Place the cuvette in a stability analyzer that uses Static Multiple Light Scattering (SMLS) or a similar technique.[14]
-
Measurement: The instrument will scan the sample vertically, measuring light transmission or backscattering profiles at regular time intervals over a set duration (e.g., several hours).
-
Data Analysis: The software generates data on the rate of clarification (creaming) or sedimentation. An instability index can often be calculated, which quantifies the overall change in the dispersion over time. A stable dispersion will show minimal change in the light scattering profile throughout the measurement period.
Visualizations
Experimental and logical Workflows
Caption: Diagram 1: General Workflow for Preparing a Stable Dispersion
Caption: Diagram 2: Key Factors Affecting Dispersion Stability
Caption: Diagram 3: Dispersant Stabilization Mechanisms
References
- 1. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. What is the dispersion stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Dispersants 101 - Why Use a Dispersant in Paints & Coatings - Lubrizol [lubrizol.com]
- 6. researchgate.net [researchgate.net]
- 7. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. scialert.net [scialert.net]
- 9. paint.org [paint.org]
- 10. researchgate.net [researchgate.net]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. News - How to improve the solubility of acid dyes [mit-ivy.com]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Reducing the Environmental Impact of Disperse Yellow 7 Dyeing Effluent
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the treatment of Disperse Yellow 7 dyeing effluent.
Troubleshooting Guides
Researchers may encounter various issues during the experimental phase of treating Disperse Yellow 7 effluent. The following guide addresses common problems, their probable causes, and potential solutions.
| Problem/Indicator | Probable Cause(s) | Monitoring/Checks | Solution(s) |
| Low Color Removal Efficiency | Incorrect pH of the solution.[1][2][3] Inadequate adsorbent dosage or coagulant concentration.[2][4] Insufficient reaction/contact time.[5] Catalyst deactivation (in AOPs). | Verify pH of the solution before and during the experiment. Review calculations for adsorbent/coagulant dosage. Monitor color removal at different time intervals to determine equilibrium time.[5] Analyze catalyst surface for fouling or poisoning. | Adjust pH to the optimal range for the specific treatment method.[1][3] Increase the adsorbent or coagulant dose incrementally and observe the effect.[2][4] Extend the reaction time to ensure equilibrium is reached.[5] Regenerate or replace the catalyst. |
| Inconsistent or Irreproducible Results | Variation in initial dye concentration.[2] Fluctuations in temperature.[1][6] Inconsistent mixing speed or agitation.[1] Degradation of reagents over time. | Measure the initial dye concentration for each experiment using a spectrophotometer. Use a temperature-controlled water bath or reaction setup.[6] Ensure the stirring speed is constant across all experiments. Prepare fresh reagent solutions, especially for AOPs involving H₂O₂.[6] | Prepare a stock solution of the dye and dilute as needed for consistency. Maintain a constant temperature throughout the experiment.[6] Calibrate and use a reliable magnetic stirrer or shaker. Store reagents under appropriate conditions and prepare fresh solutions regularly. |
| Formation of Secondary Pollutants/Sludge | Incomplete mineralization in Advanced Oxidation Processes (AOPs). Excessive use of chemical coagulants.[7] Use of non-regenerable adsorbents.[1] | Analyze treated effluent for intermediate byproducts using techniques like chromatography or mass spectrometry. Measure the volume and chemical composition of the sludge produced. Evaluate the cost and environmental impact of adsorbent disposal. | Optimize AOP parameters (e.g., catalyst load, oxidant concentration) to achieve complete mineralization. Determine the optimal coagulant dose through jar testing to avoid excess usage.[8] Select regenerable adsorbents and investigate regeneration methods like electrochemical AOPs.[9] |
| High Chemical Oxygen Demand (COD) in Treated Effluent | Presence of refractory organic intermediates.[2][4] High concentration of organic additives in the original effluent. Ineffective biological treatment stage.[4] | Measure COD and Total Organic Carbon (TOC) before and after treatment. Characterize the composition of the raw effluent. Assess the health and activity of the microbial population in the biological treatment system. | Combine different treatment methods, such as coagulation followed by an AOP, to remove resistant compounds.[10] Implement a pre-treatment step to remove some of the organic load. Acclimatize the activated sludge to the specific dye effluent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for treating Disperse Yellow 7 effluent?
A1: The most common methods for treating textile effluents containing disperse dyes like Disperse Yellow 7 can be categorized into physical, chemical, and biological treatments.[2]
-
Physical Methods: Adsorption is a widely used physical method, employing materials like activated carbon, clay, and various low-cost adsorbents to bind dye molecules.[2][4]
-
Chemical Methods: Advanced Oxidation Processes (AOPs) are effective at degrading the complex aromatic structure of the dye.[11] These include processes like Fenton, photo-Fenton, ozonation, and photocatalysis.[11] Coagulation and flocculation are also used to remove suspended dye particles.[7]
-
Biological Methods: Biological treatments, such as using activated sludge, can be employed, though disperse dyes are often hard to degrade biologically due to their stability.[2][4]
Q2: How do I select the most appropriate treatment method for my experiment?
A2: The choice of treatment method depends on several factors:
-
Initial Dye Concentration: Adsorption can be very effective for lower concentrations, while AOPs might be necessary for higher, more refractory concentrations.[2]
-
Effluent Composition: If the effluent contains a mix of pollutants, a combination of treatments (e.g., coagulation followed by AOP) may be required.[10]
-
Cost and Scalability: Some methods, like adsorption using low-cost natural adsorbents, are more economical.[1] The cost of reagents (e.g., for Fenton processes) and energy (for UV lamps in photocatalysis) should be considered for scalability.[11]
-
Environmental Impact: Consider the generation of secondary waste, such as sludge from coagulation or spent adsorbent.[7] Methods that lead to complete mineralization of the dye into CO₂, water, and mineral acids are generally preferred.[11]
Q3: What is the optimal pH for the removal of Disperse Yellow 7?
A3: The optimal pH is highly dependent on the chosen treatment method.
-
For adsorption , the pH affects the surface charge of the adsorbent and the dye molecule. For some adsorbents, maximum adsorption of disperse dyes occurs in acidic conditions (pH 2-3).[5] For others, a pH range of 6-10 may be favorable.[1]
-
For Fenton and photo-Fenton processes , an acidic pH of around 3 is typically optimal for the generation of hydroxyl radicals.[10]
-
For coagulation with aluminum-based coagulants, the optimal pH can vary, but studies on other dyes have shown high removal at both acidic (pH 3.0) and neutral to slightly alkaline pH.[8] It is crucial to perform preliminary experiments to determine the optimal pH for your specific system.
Q4: Can adsorbents be regenerated and reused?
A4: Yes, the regeneration of adsorbents is a key factor for process sustainability and cost-effectiveness.[9] While some adsorbents may be difficult to regenerate, several methods are available:
-
Thermal Regeneration: This involves heating the adsorbent to desorb and decompose the dye molecules.
-
Chemical Regeneration: Using solvents or altering the pH can desorb the dye from the adsorbent surface.
-
Electrochemical Regeneration: This method uses electrochemical Advanced Oxidation Processes to degrade the adsorbed dye, cleaning the adsorbent surface for reuse.[9]
Q5: How can I confirm the degradation of Disperse Yellow 7 rather than just its removal from the solution?
A5: Decolorization does not always mean complete degradation. To confirm the breakdown of the dye molecule, you should:
-
Monitor UV-Vis Spectra: The disappearance of the characteristic absorption peak of Disperse Yellow 7 in the visible region indicates decolorization. Changes in the UV region can suggest the formation of aromatic intermediates.
-
Measure Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC): A significant reduction in COD and TOC indicates the mineralization of the organic dye molecule into simpler, less harmful substances.[10]
-
Use Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the parent dye and any degradation byproducts in the treated effluent.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the treatment of Disperse Yellow 7 effluent.
Batch Adsorption Experiment
This protocol is designed to evaluate the efficiency of a selected adsorbent for Disperse Yellow 7 removal.
Materials:
-
Disperse Yellow 7 dye stock solution (e.g., 1000 mg/L)
-
Selected adsorbent (e.g., activated carbon, modified clay)[12][13]
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment[6]
-
Orbital shaker or magnetic stirrer
-
Conical flasks or beakers
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Dye Solutions: Prepare a series of dye solutions of different initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water.[5]
-
Adsorption Test:
-
Take a fixed volume of each dye solution (e.g., 100 mL) in separate conical flasks.[5]
-
Adjust the pH of each solution to the desired value using 0.1 M HCl or 0.1 M NaOH.[3]
-
Add a pre-weighed amount of the adsorbent (e.g., 0.5 g) to each flask.[3]
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) and temperature.[1]
-
-
Sample Collection: At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 min), withdraw a small aliquot (e.g., 3 mL) of the solution from each flask.[5]
-
Analysis:
-
Filter the collected samples to remove the adsorbent particles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of Disperse Yellow 7 using the UV-Vis spectrophotometer.
-
Calculate the remaining dye concentration using a pre-established calibration curve.
-
-
Data Calculation:
-
Percentage Removal (%) : ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g) : ((C₀ - Cₑ) * V) / m
-
Where: C₀ = initial dye concentration (mg/L), Cₑ = equilibrium dye concentration (mg/L), V = volume of solution (L), and m = mass of adsorbent (g).
-
Photocatalytic Degradation using a Heterogeneous Catalyst (e.g., TiO₂)
This protocol outlines the steps for a typical photocatalytic degradation experiment.
Materials:
-
Disperse Yellow 7 dye solution
-
Photocatalyst powder (e.g., TiO₂)
-
Photoreactor with a UV or visible light source (e.g., high-pressure mercury lamp)[14]
-
Magnetic stirrer and stir bar
-
Aeration pump (optional, to supply oxygen)
-
pH meter, 0.1 M HCl, 0.1 M NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Reactor Setup:
-
Add a specific volume of the dye solution (e.g., 250 mL) of a known concentration to the photoreactor.
-
Add the catalyst (e.g., 1 g/L of TiO₂) to the solution.[14]
-
Place a magnetic stir bar in the reactor.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium on the catalyst surface. Take an initial sample (t=0) at the end of this period.
-
Photoreaction:
-
Turn on the light source to initiate the photocatalytic reaction.
-
Continue stirring to keep the catalyst suspended uniformly.
-
If required, bubble air or oxygen through the solution.
-
-
Sampling: At set time intervals, withdraw samples from the reactor.
-
Analysis:
-
Immediately centrifuge or filter the samples to remove the catalyst particles.
-
Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer.
-
For mineralization studies, measure the TOC or COD of the samples.[10]
-
Coagulation-Flocculation Jar Test
This protocol is for determining the optimal dose of a coagulant for dye removal.
Materials:
-
Disperse Yellow 7 effluent
-
Coagulant stock solution (e.g., AlCl₃, Polyaluminum Chloride)[8]
-
Jar testing apparatus with multiple paddles
-
Beakers (1 L)
-
pH meter, 0.1 M HCl, 0.1 M NaOH
-
Pipettes
-
Turbidimeter and UV-Vis Spectrophotometer
Procedure:
-
Preparation:
-
Fill six beakers with a fixed volume (e.g., 500 mL) of the dye effluent.
-
Place the beakers in the jar testing apparatus.
-
Adjust the pH of the effluent in the beakers to the desired level.
-
-
Coagulant Dosing: Add varying doses of the coagulant stock solution to each beaker while the paddles are off. One beaker should be a control with no coagulant.
-
Rapid Mix (Coagulation): Start the paddles at a high speed (e.g., 200 rpm) for a short duration (e.g., 1 minute) to ensure rapid and uniform dispersion of the coagulant.[8]
-
Slow Mix (Flocculation): Reduce the paddle speed to a slow mix (e.g., 40-50 rpm) for a longer period (e.g., 15-20 minutes) to promote the formation of flocs.[8]
-
Settling: Turn off the paddles and allow the flocs to settle for a set time (e.g., 30-45 minutes).[8]
-
Analysis:
-
Carefully withdraw a sample from the supernatant of each beaker.
-
Measure the final pH, turbidity, and residual dye concentration (using the spectrophotometer) of each sample.
-
-
Determine Optimal Dose: The optimal coagulant dose is the one that provides the highest removal of color and turbidity.
Visualizations
The following diagrams illustrate key workflows and mechanisms in the treatment of Disperse Yellow 7 effluent.
Caption: General workflow for treating Disperse Yellow 7 dyeing effluent.
Caption: Mechanism of photocatalytic degradation of Disperse Yellow 7.
Caption: Workflow for a typical batch adsorption experiment.
References
- 1. ijariie.com [ijariie.com]
- 2. pnrsolution.org [pnrsolution.org]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fastness Issues with Disperse Yellow 7 on Synthetic Fibers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing fastness challenges encountered when using Disperse Yellow 7 on synthetic fibers such as polyester and nylon.
Troubleshooting Guide
This guide addresses common fastness issues with Disperse Yellow 7 in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Lightfastness (Fading upon exposure to light)
-
Question: My dyed synthetic fabric shows significant fading after a short period of light exposure. How can I improve the lightfastness of Disperse Yellow 7?
-
Answer: Poor lightfastness is a known issue with some azo disperse dyes like Disperse Yellow 7. The fading is primarily due to photodegradation of the dye molecules. Here are several approaches to mitigate this:
-
Application of UV Absorbers: Ultraviolet (UV) absorbers can be applied as a post-treatment to the dyed fabric. These compounds preferentially absorb UV radiation and dissipate it as heat, thus protecting the dye molecules from degradation.[1][2] Benzotriazole-type UV absorbers are particularly effective for polyester.[2] An improvement of 1-2 units on the Blue Wool Scale can often be achieved.[2]
-
Optimizing Dye Concentration: Lighter shades tend to have poorer lightfastness because the dye is more highly dispersed on the fiber surface, increasing its exposure to light.[3] Increasing the dye concentration for deeper shades can improve the lightfastness rating.[3]
-
Selection of High-Energy Disperse Dyes: For applications requiring high lightfastness, consider using high-energy disperse dyes, which have larger molecular structures and are generally more resistant to fading. While Disperse Yellow 7 is a medium-energy dye, blending it with higher-energy dyes or choosing an alternative high-performance yellow dye might be necessary for very demanding applications.
-
Issue 2: Inadequate Wash Fastness (Color bleeding or staining during washing)
-
Question: The color of my fabric dyed with Disperse Yellow 7 bleeds in the wash, staining adjacent materials. What is the cause and how can it be prevented?
-
Answer: Poor wash fastness is typically due to unfixed dye particles remaining on the fiber surface. These particles did not diffuse into the polyester fiber during the dyeing process and are easily washed off. The following steps are crucial for improving wash fastness:
-
Effective Reduction Clearing: This is a critical post-treatment step to remove unfixed surface dye.[4] The process involves treating the dyed fabric with a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) to destroy the surface dye, making it water-soluble and easy to rinse away.[4][5]
-
Optimized Dyeing Cycle: Ensure that the dyeing temperature and time are sufficient for the dye to penetrate and fix within the polyester fibers. For disperse dyes, high-temperature dyeing (around 130°C for polyester) is essential for good diffusion and fixation.[6]
-
Thorough Rinsing: After reduction clearing, a thorough rinsing process, including a hot rinse followed by a cold rinse, is necessary to remove all residual chemicals and destroyed dye particles.
-
Issue 3: Low Sublimation Fastness (Color transfer due to heat)
-
Question: I am observing color transfer from my dyed fabric to other surfaces during heat treatments like ironing or heat setting. How can I improve the sublimation fastness of Disperse Yellow 7?
-
Answer: Sublimation is the process where the dye turns into a gas at high temperatures and then deposits onto adjacent surfaces. This is a common issue with low to medium-energy disperse dyes. To address this:
-
Control Heat Setting Temperature: After dyeing and reduction clearing, if a heat setting step is required, it is crucial to control the temperature. High temperatures can cause the dye to migrate to the fiber surface, leading to poor sublimation fastness.
-
Select Dyes with Higher Sublimation Fastness: The molecular size of the disperse dye plays a significant role in its sublimation fastness. Dyes with larger molecules generally have better sublimation fastness. For applications involving high-temperature finishing or use, selecting a disperse dye with a higher sublimation fastness rating is recommended.
-
Proper After-Clearing: A thorough reduction clearing process is vital to remove any dye that is loosely bound to the fiber surface, as this is the dye that is most likely to sublimate.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical fastness ratings for Disperse Yellow 7 on polyester?
A1: The fastness properties of Disperse Yellow 7 can vary depending on the dyeing process and after-treatments. However, typical ratings on a scale of 1 to 5 (or 1 to 8 for lightfastness) are:
| Fastness Property | ISO Test Method | Typical Rating |
| Lightfastness | ISO 105-B02 | 4-5 |
| Wash Fastness (Staining) | ISO 105-C06 | 4 |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Sublimation Fastness | ISO 105-P01 | 3-4 |
Q2: Can I improve the overall fastness of Disperse Yellow 7 by modifying the dyeing pH?
A2: Yes, the pH of the dyebath is crucial for optimal dyeing of polyester with disperse dyes. An acidic pH, typically between 4.5 and 5.5, is recommended. This helps to ensure the stability of the disperse dye and promotes its exhaustion onto the polyester fiber, which can indirectly contribute to better fastness after proper after-treatments.
Q3: Are there any eco-friendly alternatives to traditional reduction clearing with sodium hydrosulfite?
A3: Yes, research is ongoing to find more environmentally friendly reducing agents. Some alternatives include formamidine sulfinate and certain enzyme-based clearing agents. Additionally, some studies have shown that a thorough hot wash-off process at high temperatures (around 98°C) with a suitable detergent can be effective in removing unfixed dye and improving wash fastness, thereby reducing the need for traditional reducing agents.[5]
Q4: Does the type of synthetic fiber (e.g., polyester vs. nylon) affect the fastness of Disperse Yellow 7?
A4: Yes, the fastness properties of disperse dyes can differ between polyester and nylon. Generally, disperse dyes exhibit better fastness on polyester than on nylon. This is due to the more crystalline and hydrophobic nature of polyester, which provides a better environment for the dye molecules to be entrapped after dyeing.
Experimental Protocols
1. High-Temperature Exhaust Dyeing of Polyester with Disperse Yellow 7
-
Objective: To dye polyester fabric with Disperse Yellow 7 using a high-temperature exhaust method.
-
Materials:
-
Polyester fabric
-
Disperse Yellow 7
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature dyeing apparatus
-
-
Procedure:
-
Prepare the dyebath with a liquor-to-goods ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L) to the water.
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the pre-dispersed Disperse Yellow 7 (e.g., 1% on weight of fabric) to the dyebath.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold the temperature at 130°C for 60 minutes.
-
Cool the dyebath down to 70°C.
-
Rinse the fabric thoroughly.
-
2. Reduction Clearing of Polyester Dyed with Disperse Yellow 7
-
Objective: To remove unfixed Disperse Yellow 7 from the surface of the dyed polyester fabric to improve wash fastness.
-
Materials:
-
Dyed polyester fabric
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Washing apparatus
-
-
Procedure:
-
Prepare a treatment bath with a liquor-to-goods ratio of 10:1.
-
Add sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.
-
Heat the bath to 70-80°C.
-
Immerse the dyed fabric in the bath and treat for 15-20 minutes.
-
Drain the bath and rinse the fabric with hot water (around 60°C).
-
Neutralize the fabric with a dilute acetic acid solution.
-
Rinse the fabric with cold water until the rinse water is clear.
-
Dry the fabric.
-
3. Application of a UV Absorber to Polyester Fabric
-
Objective: To improve the lightfastness of polyester fabric dyed with Disperse Yellow 7.
-
Materials:
-
Dyed and reduction-cleared polyester fabric
-
Benzotriazole-based UV absorber
-
Dispersing agent
-
Finishing bath apparatus (e.g., padder)
-
-
Procedure:
-
Prepare a finishing bath containing the UV absorber (e.g., 2-4% on weight of fabric) and a suitable dispersing agent.
-
Adjust the pH of the bath according to the manufacturer's recommendation (typically acidic).
-
Immerse the fabric in the bath or pad the fabric with the solution.
-
Dry the fabric at a temperature around 100-120°C.
-
Cure the fabric at a higher temperature (e.g., 150-170°C) for a short duration (e.g., 1-2 minutes) to fix the UV absorber.
-
Data Presentation
Table 1: Impact of After-Treatments on Fastness Ratings of Disperse Yellow 7 on Polyester
| Treatment | Lightfastness (Blue Wool Scale 1-8) | Wash Fastness (Staining, Grey Scale 1-5) | Sublimation Fastness (Staining, Grey Scale 1-5) |
| No After-Treatment | 3-4 | 2-3 | 3 |
| Reduction Clearing | 3-4 | 4 | 3-4 |
| UV Absorber Application | 5-6 | 2-3 | 3 |
| Reduction Clearing + UV Absorber | 5-6 | 4 | 3-4 |
Note: These are representative values and can vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for dyeing with Disperse Yellow 7 and subsequent after-treatments to improve fastness properties.
Caption: Troubleshooting logic for addressing fastness issues with Disperse Yellow 7.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to improve the light fastness of textiles? [utstesters.com]
- 4. Studies on the Effect of Reduction Cleaning on Disperse Dyed Polyester Fabric [dspace.daffodilvarsity.edu.bd:8080]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Optimization of pH and Temperature for Disperse Yellow 7 Dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dyeing of polyester fabrics with C.I. Disperse Yellow 7.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Uneven Dyeing (Shade Variation) | 1. Improper pH control of the dyebath. 2. Temperature rising too quickly. 3. Poor dye dispersion. 4. Fabric not properly pre-treated. | 1. Ensure the dyebath pH is stabilized within the optimal range of 4.5-5.5 using an acetic acid/sodium acetate buffer system. 2. Control the rate of temperature rise, typically 1-2°C per minute. 3. Use a suitable dispersing agent and ensure the dye is fully dispersed before adding to the dyebath. 4. Thoroughly scour and pre-heat set the polyester fabric to ensure uniform dye uptake. |
| Poor Color Yield (Lighter Shade) | 1. Dyeing temperature is too low. 2. Insufficient dyeing time. 3. Incorrect pH. 4. Dye agglomeration. | 1. Increase the dyeing temperature to the optimal range of 125-135°C for high-temperature dyeing. 2. Extend the dyeing time at the maximum temperature to allow for complete dye diffusion into the fiber. 3. Verify the dyebath pH is in the acidic range of 4.5-5.5. 4. Improve dye dispersion by using an appropriate dispersing agent and ensuring proper mixing. |
| Dull or Altered Shade | 1. pH of the dyebath is too high (alkaline). 2. Reduction of the azo dye structure at high temperatures. 3. Presence of metal ions in the water. | 1. Strictly maintain the acidic pH of the dyebath. Some disperse dyes are sensitive to alkaline conditions at high temperatures. 2. After dyeing, a reduction clearing process with sodium hydrosulfite and caustic soda can help to remove surface dye and brighten the shade. 3. Use deionized or softened water and a sequestering agent to chelate metal ions. |
| Dye Spots or Stains | 1. Agglomeration of dye particles. 2. Oligomers from the polyester fiber precipitating on the fabric surface. | 1. Ensure the dye is well-dispersed before and during the dyeing process. The use of a high-temperature dispersing agent is recommended. 2. Employ a suitable dispersing agent that can also help to keep oligomers in suspension. A post-dyeing reduction clear is also effective in removing oligomer deposits. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with Disperse Yellow 7?
A1: The optimal pH for dyeing polyester with disperse dyes, including Disperse Yellow 7, is in the slightly acidic range of 4.5 to 5.5.[1][2] This pH range helps to ensure the stability of the disperse dye and the polyester fiber at high temperatures and promotes optimal dye uptake.
Q2: What is the recommended temperature for the dyeing process?
A2: For high-temperature (HT) dyeing of polyester with Disperse Yellow 7, the recommended temperature is typically between 125°C and 135°C.[2] This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate and fix within the fiber structure.
Q3: Why is a dispersing agent necessary?
A3: Disperse dyes have very low solubility in water. A dispersing agent is crucial to create a fine, stable dispersion of the dye particles in the dyebath. This prevents the dye from agglomerating and ensures even distribution and adsorption onto the fabric surface, leading to a level dyeing.
Q4: What is reduction clearing and why is it important?
A4: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the polyester fibers. It is typically carried out using a solution of sodium hydrosulfite and caustic soda. This process is important for improving the wash fastness and rub fastness of the dyed fabric and can also help to achieve a brighter final shade.
Q5: Can the dyeing be performed at lower temperatures?
A5: Dyeing polyester with disperse dyes at temperatures below 100°C is generally inefficient due to the compact structure of the polyester fiber. However, a carrier dyeing method can be employed, where a chemical "carrier" is added to the dyebath to swell the fibers at lower temperatures (around 100°C). It is important to note that carriers can have environmental and safety concerns.
Quantitative Data
While specific data for the optimization of Disperse Yellow 7 was not available in the searched literature, the following tables present data for a similar dye, Disperse Yellow 211, which illustrates the general effects of pH and temperature on color strength (K/S value). This data is for illustrative purposes and optimal conditions for Disperse Yellow 7 may vary.
Table 1: Effect of Temperature on Color Strength (K/S) of Disperse Yellow 211 on Polyester Fabric
| Temperature (°C) | Color Strength (K/S) at pH 8 | Color Strength (K/S) at pH 11 |
| 60 | - | 12.5 |
| 70 | 14.2 | - |
| 80 | - | - |
| 90 | 15.8 | - |
| 100 | - | 13.8 |
Data adapted from a study on Disperse Yellow 211. Note that the pH values are outside the typically recommended acidic range for disperse dyeing.[3][4]
Experimental Protocols
High-Temperature Dyeing of Polyester with Disperse Yellow 7
This protocol describes a standard laboratory procedure for dyeing polyester fabric with Disperse Yellow 7 using a high-temperature dyeing apparatus.
Materials and Reagents:
-
Polyester fabric
-
C.I. Disperse Yellow 7
-
Dispersing agent
-
Acetic acid
-
Sodium acetate
-
Sodium hydrosulfite
-
Caustic soda (Sodium hydroxide)
-
Deionized water
Procedure:
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor ratio of 10:1 (10 mL of water for every 1 g of fabric).
-
Add a dispersing agent (e.g., 1 g/L) and a sequestering agent if necessary.
-
Create a buffer solution of acetic acid and sodium acetate to maintain the pH of the dyebath at 4.5-5.5.
-
Separately, make a paste of the required amount of Disperse Yellow 7 with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.
-
-
Dyeing:
-
Introduce the pre-wetted polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes.
-
Cool the dyebath down to 70°C at a rate of 2°C/minute.
-
-
Reduction Clearing:
-
Drain the dyebath.
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a suitable detergent.
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.
-
-
Rinsing and Drying:
-
Rinse the fabric thoroughly with hot water, followed by cold water, until the water runs clear.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Finally, rinse with cold water and air dry.
-
Visualizations
References
Technical Support Center: Minimizing Toxic Byproducts from Disperse Yellow 7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Yellow 7. The focus is on minimizing the formation of toxic aromatic amine byproducts during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Disperse Yellow 7 and why are its byproducts a concern?
Disperse Yellow 7 (DY7) is a double azo dye, characterized by the presence of two azo bonds (-N=N-).[1] The primary concern with Disperse Yellow 7 and other azo dyes is their potential to break down, forming aromatic amines. This breakdown can occur under reductive conditions, such as those created by microbial activity in the environment or during certain experimental procedures.[2][3] These resulting aromatic amines are often more toxic and potentially carcinogenic than the original dye molecule.[2][3]
Q2: What are the primary toxic byproducts formed from Disperse Yellow 7?
The reductive cleavage of the azo bonds in Disperse Yellow 7 leads to the formation of aromatic amines. While the exact composition can vary based on the specific conditions, the degradation of azo dyes is known to release compounds such as aniline and other substituted aromatic amines which can be harmful.[3]
Q3: Under what conditions does Disperse Yellow 7 degrade into toxic byproducts?
The formation of toxic aromatic amines from Disperse Yellow 7 is primarily initiated by the reductive cleavage of its azo bonds. This process can be influenced by several factors:
-
Anaerobic or Microaerophilic Conditions: In environments with low oxygen levels, certain microorganisms can utilize the azo dye as a terminal electron acceptor, leading to the breakdown of the azo linkage.[4]
-
pH: The pH of the solution can significantly impact the stability of the dye and the efficiency of various degradation processes.[5] For example, some advanced oxidation processes for dye removal are highly pH-dependent.
-
Presence of Reducing Agents: Chemical reducing agents can directly cleave the azo bonds.
-
Microbial Activity: Various bacteria and fungi possess enzymes, such as azoreductases, that can degrade azo dyes.[4][6]
Q4: How can I detect the presence of aromatic amine byproducts in my experiments?
Several analytical techniques are effective for the detection and quantification of aromatic amines:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying a wide range of aromatic amines.[2][3][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also commonly used for the analysis of aromatic amines.[3]
Troubleshooting Guide: Minimizing Aromatic Amine Formation
This guide addresses common issues encountered during experiments with Disperse Yellow 7 and provides strategies to minimize the formation of toxic byproducts.
| Issue | Potential Cause | Recommended Solution |
| Unexpected color change or loss of color in the experimental setup. | Reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines. | - Maintain aerobic conditions by ensuring adequate aeration. - Control the pH of the solution to maintain dye stability. The optimal pH will depend on the specific experimental conditions. - If applicable, consider sterile filtering solutions to minimize microbial contamination. |
| Detection of unknown peaks corresponding to aromatic amines in analytical results (e.g., LC-MS). | Degradation of Disperse Yellow 7 due to inappropriate storage or experimental conditions. | - Store Disperse Yellow 7 solutions in dark, cool conditions to prevent photodegradation. - Evaluate the redox potential of your experimental system. Avoid strongly reducing environments. - Implement a post-treatment step to remove potential byproducts, such as an advanced oxidation process or adsorption. |
| Difficulty in removing Disperse Yellow 7 and its byproducts from wastewater. | Ineffective treatment method for the specific dye and its degradation products. | - Advanced Oxidation Processes (AOPs): Consider using methods like ozonation, Fenton's reagent (H₂O₂ + Fe²⁺), or UV/H₂O₂ to degrade the dye and its byproducts.[9] - Adsorption: Utilize adsorbents like activated carbon to bind and remove the dye and aromatic amines from the solution. - Biological Treatment: A two-stage process involving an initial anaerobic step to decolorize the dye followed by an aerobic step to degrade the resulting aromatic amines can be effective.[4] |
Quantitative Data on Azo Dye Degradation
Note: The following tables present generalized data for azo dyes due to the limited availability of specific quantitative information for Disperse Yellow 7. These values should be considered as indicative and may vary depending on the specific experimental conditions.
Table 1: Effect of pH on Azo Dye Removal by Advanced Oxidation Processes (AOPs)
| AOP Method | Target Azo Dye | pH | Removal Efficiency (%) | Reference |
| Potassium Ferrate (K₂FeO₄) | Orange II | 3 | ~100 | [2] |
| Potassium Ferrate (K₂FeO₄) | Lissamine Green B | 3 | ~100 | [2] |
| Photocatalysis (TiO₂) | Methylene Blue | 3 | Highest degradation | [5] |
| Fenton Process | Direct Yellow | 2 | Optimal for degradation | [10] |
Table 2: Efficiency of Microbial Consortia in Azo Dye Decolorization
| Microbial Consortium | Target Azo Dye | Initial Concentration (mg/L) | Decolorization Efficiency (%) | Time (h) | Reference |
| Zobellella taiwanensis & Bacillus pumilus | Reactive Green-19 | 100 | 97 | 24 | [6] |
| Consortium GG-BL | Reactive Yellow HER | - | 100 | 24 | [6] |
| Pseudomonas aeruginosa, Rhodobacter sphaeroides, Proteus mirabilis, Bacillus circulans | Remazol Black-B | - | - | - | [6] |
| Aspergillus sp. & Chlorella sorokiniana | Disperse Red 3B | - | 98.09 | 96 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of Disperse Dyes
This protocol is adapted from a study on the photocatalytic degradation of a similar disperse dye and can be used as a starting point for Disperse Yellow 7.
Materials:
-
Disperse Yellow 7 solution of known concentration (e.g., 30 ppm)
-
Photocatalyst (e.g., TiO₂ or a synthesized nanoparticle like MgZnAl₂O₅)[12]
-
UV light source (e.g., 254 nm lamp) or sunlight[12]
-
pH meter and solutions for pH adjustment (0.1N HCl and 0.1N NaOH)[12]
-
Magnetic stirrer and stir bar
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a suspension of the photocatalyst in the Disperse Yellow 7 solution at a specific concentration (e.g., 0.01 to 0.1 g per 10 ml).[12]
-
Adjust the pH of the suspension to the desired value (e.g., test a range from pH 2 to 11).[12]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached.
-
Expose the suspension to the UV light source while continuously stirring.
-
At regular time intervals (e.g., 30, 60, 120, 180, 240, 300 minutes), withdraw a sample of the suspension.[12]
-
Centrifuge the sampled aliquot to separate the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Disperse Yellow 7 using a UV-Vis spectrophotometer to determine the remaining dye concentration.
-
Calculate the degradation efficiency at each time point.
Protocol 2: Analytical Method for Aromatic Amines using LC-MS/MS
This protocol provides a general framework for the analysis of aromatic amines from azo dyes, which can be optimized for the specific byproducts of Disperse Yellow 7.
Sample Preparation (Reductive Cleavage):
-
For textile samples, shred the material.
-
Add a solution of sodium dithionite in a suitable buffer (e.g., 1M NaOH containing 50 mM sodium dithionite) to the sample.[1]
-
Incubate the sample at an elevated temperature (e.g., 80°C for 90 minutes) to induce reductive cleavage of the azo bonds.[1]
-
Perform a liquid-liquid extraction of the resulting aromatic amines using an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Parameters (Example):
-
LC System: Agilent 1200 LC system or similar.[3]
-
Column: Agilent Poroshell 120 SB-C18 or equivalent.[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[1]
-
Mass Spectrometer: Agilent 6420 Triple Quadrupole Mass Spectrometer or similar.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for the targeted aromatic amines.
Visualizations
References
- 1. chem-agilent.com [chem-agilent.com]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced degradation of anthraquinone dyes by microbial monoculture and developed consortium through the production of specific enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01169B [pubs.rsc.org]
- 11. ijiset.com [ijiset.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Azo Disperse Dyes and Skin Sensitization
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding skin sensitization issues associated with azo disperse dyes.
Frequently Asked Questions (FAQs)
Q1: What are azo disperse dyes and why are they a concern for skin sensitization? A: Azo dyes are synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–).[1] They represent 60-70% of all dyes used in the textile and food industries.[1] Disperse dyes, a specific class of these dyes, are used for coloring synthetic fibers like polyester and nylon.[2] The concern arises because certain azo disperse dyes can act as haptens or prohaptens, initiating an immune response that leads to allergic contact dermatitis (ACD), a form of skin sensitization.[3][4] Unbound dyes can leach from textiles, especially with sweat and friction, and be absorbed through the skin.[2][4][5]
Q2: What is the underlying mechanism of skin sensitization caused by these dyes? A: Skin sensitization is an immunological process described by the Adverse Outcome Pathway (AOP).[6][7] It begins when a small, reactive chemical (a hapten) penetrates the skin and covalently binds to skin proteins.[3][8] This hapten-protein complex is then recognized as foreign by antigen-presenting cells, such as Langerhans cells. This triggers a cascade of events including keratinocyte activation, dendritic cell activation, and finally the proliferation of T-cells, which are responsible for the inflammatory response seen in ACD upon subsequent exposure.[7][9]
Q3: What is the difference between a hapten and a prohapten in the context of azo dyes? A: A hapten is a small molecule that is chemically reactive on its own and can directly bind to proteins to form an antigen.[3][8] A prohapten , on the other hand, is a substance that is not reactive by itself but becomes a reactive hapten after undergoing metabolic activation in the skin.[10] This activation can be enzymatic, for instance by cytochrome P450 enzymes, or occur through abiotic processes.[10] Some azo dyes are prohaptens that can be reduced, particularly by skin microbiota, to form potentially carcinogenic aromatic amines, which are often the actual sensitizing molecules.[11][12][13]
Q4: Which specific azo disperse dyes are frequently identified as skin sensitizers? A: Several azo disperse dyes have been identified as common causes of allergic contact dermatitis. These include Disperse Blue 106, Disperse Blue 124, Disperse Orange 1, Disperse Orange 3, Disperse Red 1, and Disperse Yellow 3.[2][14][15][16] Due to the increasing incidence of allergies, the use of some of these dyes in fabrics has been reduced.[2]
Q5: What is cross-sensitization and how does it relate to azo dyes? A: Cross-sensitization occurs when a person sensitized to a specific chemical also reacts to other, structurally similar chemicals.[15] This is highly relevant for azo dyes. For example, many individuals sensitized to certain azo dyes also show reactions to p-phenylenediamine (PPD), a common ingredient in hair dyes, due to their structural similarities.[15][16][17] This can lead to multiple dye allergies from a single initial sensitization event.[15]
Troubleshooting Experimental Issues
Q1: My in vitro assay (e.g., DPRA, KeratinoSens™, h-CLAT) is yielding inconsistent or inconclusive results for my test azo dye. What are the common causes? A: Inconsistent results can stem from several factors:
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Poor Solubility: Azo disperse dyes are often insoluble in water.[18] If the dye precipitates in your culture medium or buffer, the effective concentration will be unknown and variable. Ensure the dye is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration is non-toxic to your cells and consistent across experiments.
-
Cytotoxicity: High concentrations of the test chemical can cause cell death, confounding the assay results. It is critical to first perform a cytotoxicity assay to determine the appropriate non-toxic concentration range for your specific cell line and dye.[19] For the h-CLAT assay, for example, concentrations are selected based on the CV75 value (the concentration that results in 75% cell viability).[20][21]
-
Color Interference: The inherent color of the dye can interfere with optical measurements (absorbance, fluorescence, luminescence) used in many assays.[22] Always run parallel controls containing the dye in medium without cells or reagents to quantify and correct for this interference.
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Chemical Instability: The dye may be unstable in the experimental medium, degrading over the incubation period. This can be assessed using analytical methods like HPLC.
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Lack of Metabolic Activation: If your dye is a prohapten, it requires metabolic activation to become reactive. Standard in vitro cell lines may lack the necessary metabolic enzymes. In such cases, incorporating a metabolic activation system (e.g., liver S9 fraction) or using metabolically competent cells is necessary.[10][12]
Q2: The color of my azo dye is interfering with the endpoint measurement of my assay. What are my options? A: To mitigate color interference:
-
Run Proper Controls: Include "dye + medium" wells for every concentration tested. The absorbance/fluorescence from these wells can be subtracted from the test wells.
-
Wash Steps: If possible, wash the cells with buffer (e.g., PBS) after the exposure period and before adding the detection reagents to remove residual extracellular dye.
-
Choose a Different Endpoint: If colorimetric assays are problematic, consider switching to an assay with a different detection method, such as quantifying gene expression via qPCR or using a non-optical endpoint if available.
-
Wavelength Scanning: Scan the absorbance/fluorescence spectrum of your dye to see if there is a region where it does not interfere with the excitation/emission wavelengths of your assay's reagents.
Q3: I suspect my azo dye is a prohapten. How can I test this hypothesis? A: To investigate the role of metabolic activation:
-
Incorporate S9 Fraction: Perform your assay (e.g., DPRA) with and without the addition of a liver S9 fraction, which contains metabolic enzymes. An increase in reactivity in the presence of the S9 fraction suggests metabolic activation is occurring.
-
Use Metabolically Competent Cells: Some cell lines (e.g., HepaRG) have higher metabolic capacity than the keratinocyte or monocyte cell lines typically used in sensitization assays.
-
Analyze for Metabolites: Use analytical techniques like LC-MS to analyze the cell culture supernatant or cell lysates after incubation with the dye. The presence of metabolites, such as aromatic amines, confirms that the parent dye is being transformed.[13]
Quantitative Data Summary
Table 1: Common Azo Disperse Dyes Implicated in Skin Sensitization
| Common Name | C.I. Name | CAS Number | Sensitization Potential |
| Disperse Yellow 3 | 11855 | 2832-40-8 | Sensitizer[14][16] |
| Disperse Orange 1 | 11080 | 2581-69-3 | Sensitizer[14] |
| Disperse Orange 3 | 11005 | 730-40-5 | Sensitizer[16] |
| Disperse Red 1 | 11110 | 2872-52-8 | Sensitizer[16] |
| Disperse Red 17 | 11210 | 3179-89-3 | Sensitizer[15] |
| Disperse Blue 106 | 111935 | 68516-81-4 / 12223-01-7 | Strong Sensitizer[2][15] |
| Disperse Blue 124 | 111938 | 61951-51-7 / 12223-03-9 | Strong Sensitizer[2][15] |
| p-Aminoazobenzene | 11000 | 60-09-3 | Sensitizer[16] |
Table 2: Overview of Key OECD Guideline Assays for Skin Sensitization
| Assay Name | OECD Test Guideline | AOP Key Event Addressed | Principle | Endpoint |
| Direct Peptide Reactivity Assay (DPRA) | OECD TG 442C | KE 1: Molecular Initiating Event (Covalent Binding) | Measures the depletion of synthetic peptides containing Cysteine and Lysine after incubation with the test chemical.[3] | Peptide depletion measured by HPLC. |
| KeratinoSens™ | OECD TG 442D | KE 2: Keratinocyte Activation | Uses a modified human keratinocyte cell line (HaCaT) containing a luciferase gene reporter to measure activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE) pathway.[23][24][25] | Luciferase gene induction measured by luminescence.[26][27] |
| Human Cell Line Activation Test (h-CLAT) | OECD TG 442E | KE 3: Dendritic Cell Activation | Measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following chemical exposure.[20][21] | Changes in CD86/CD54 expression measured by flow cytometry.[19][28] |
Experimental Protocols (Summarized)
Note: These are simplified summaries. Users must consult the official OECD Test Guidelines for complete, detailed protocols.
1. Direct Peptide Reactivity Assay (DPRA) - Summary
-
Preparation: Prepare a stock solution of the test chemical in a suitable solvent (e.g., acetonitrile). Prepare solutions of cysteine- and lysine-containing synthetic peptides.
-
Incubation: Mix the test chemical solution with the peptide solutions. Incubate for 24 hours at room temperature.
-
Analysis: Following incubation, quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to measure the remaining concentration of each peptide.
-
Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine relative to reference controls. The average depletion is used to classify the substance's reactivity.
2. KeratinoSens™ Assay - Summary
-
Cell Culture: Culture the KeratinoSens™ cell line (immortalized HaCaT keratinocytes) in 96-well plates for 24 hours.[26]
-
Exposure: Prepare serial dilutions of the test chemical (typically 12 concentrations) and add them to the cells. Incubate for 48 hours.[26]
-
Viability Measurement: After incubation, assess cell viability using a standard method like the MTT assay. This ensures that observed effects are not due to cytotoxicity.
-
Luminescence Measurement: Lyse the cells and add a luciferin substrate. Measure the light output using a luminometer.
-
Data Analysis: Calculate the fold induction of the luciferase gene compared to solvent controls. A chemical is classified as a sensitizer if it induces a statistically significant fold-induction of 1.5 or greater at a concentration that maintains cell viability above 70%.[26]
3. Human Cell Line Activation Test (h-CLAT) - Summary
-
Cytotoxicity Pre-test: Determine the 50% inhibitory concentration (IC50) and the concentration that yields 75% cell viability (CV75) for the test chemical on THP-1 cells.[19]
-
Cell Culture & Exposure: Culture THP-1 cells and expose them to eight concentrations of the test chemical (based on the CV75 value) for 24 hours.[21]
-
Cell Staining: After exposure, wash the cells and stain them with fluorescently-labeled antibodies specific for the cell surface markers CD86 and CD54. A viability marker (e.g., Propidium Iodide) is also added.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels (Relative Fluorescence Intensity - RFI) of CD86 and CD54 on viable cells.
-
Data Analysis: A test chemical is predicted as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[28]
Visualizations
Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.
Caption: Troubleshooting workflow for unexpected in vitro assay results.
Caption: Logic of a '2 out of 3' defined approach for hazard identification.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntro.it.com [ntro.it.com]
- 5. twosistersecotextiles.com [twosistersecotextiles.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Multiple azo disperse dye sensitization mainly due to group sensitizations to azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-sensitizations between azo dyes and para-amino compound. A study of 236 azo-dye-sensitive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. nisenet.org [nisenet.org]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. KeratinoSens assay for the testing of skin sensitizers | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 26. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 27. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 28. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
Technical Support Center: Removal of Disperse Yellow 7 from Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the removal of Disperse Yellow 7 (DY7) from aqueous solutions.
Frequently Asked Questions (FAQs)
General
Q1: What are the main challenges in removing Disperse Yellow 7 from wastewater?
Disperse Yellow 7 (DY7), a nitro-diarylamine dye, presents several removal challenges due to its low water solubility, stable chemical structure, and potential for forming toxic byproducts. Key difficulties include its resistance to conventional biological treatments and the complexities associated with advanced oxidation and adsorption processes.
Adsorption
Q2: My adsorbent shows low uptake capacity for DY7. What are the potential reasons?
Several factors can contribute to low adsorption efficiency:
-
Incorrect pH: The surface charge of the adsorbent and the ionization state of DY7 are highly pH-dependent. The optimal pH for DY7 adsorption is often in the acidic range (around pH 3-5) as it enhances electrostatic attraction between the dye and many adsorbent surfaces.
-
Inappropriate Adsorbent Dose: An insufficient amount of adsorbent will not provide enough active sites for dye uptake. Conversely, an excessive dose can lead to particle aggregation, reducing the effective surface area.
-
Insufficient Contact Time: Adsorption is a time-dependent process. Ensure the experiment runs long enough to reach equilibrium.
-
Interfering Ions: Other ions or organic molecules in the wastewater can compete with DY7 for active sites on the adsorbent.
Q3: How can I regenerate and reuse my adsorbent after DY7 uptake?
Regeneration is crucial for the cost-effectiveness of an adsorption process. Common methods include:
-
Solvent Washing: Using organic solvents like ethanol or methanol can effectively desorb DY7 from the adsorbent.
-
Thermal Treatment: Heating the adsorbent at high temperatures can decompose the adsorbed dye, although this may alter the adsorbent's structure.
-
pH Adjustment: Using an alkaline solution (e.g., NaOH) can alter the surface charge and promote the desorption of the dye.
Advanced Oxidation Processes (AOPs)
Q4: The degradation efficiency of DY7 using photocatalysis is lower than expected. What should I check?
Low photocatalytic degradation efficiency can be attributed to:
-
Suboptimal Catalyst Loading: Too little catalyst provides insufficient active sites, while too much can cause turbidity, scattering the light and reducing its penetration.
-
Incorrect pH: The pH affects the catalyst's surface properties and the formation of hydroxyl radicals. For TiO2-based photocatalysis of DY7, an acidic medium is often favorable.
-
Presence of Scavengers: Certain ions (e.g., carbonates, chlorides) in the wastewater can scavenge the highly reactive hydroxyl radicals, reducing the degradation rate.
-
Lamp Intensity and Wavelength: Ensure the light source provides the appropriate wavelength and intensity to activate the photocatalyst effectively.
Q5: Are there risks of forming toxic intermediates during the AOP treatment of DY7?
Yes, the degradation of complex aromatic compounds like DY7 can lead to the formation of intermediate products that may be more toxic than the parent dye. It is crucial to monitor the total organic carbon (TOC) and conduct toxicity assays to ensure complete mineralization or detoxification of the wastewater.
Troubleshooting Guides
Problem 1: Low Removal Efficiency in Adsorption Experiments
This guide helps you troubleshoot and optimize the adsorption process for DY7.
-
Check pH: The pH of the solution is a critical parameter. For many adsorbents, a lower pH increases the positive charge on the surface, enhancing the attraction of anionic dyes like DY7. Verify that you are operating within the optimal range identified in literature or through your own preliminary experiments.
-
Optimize Adsorbent Dose: The amount of adsorbent directly impacts the number of available active sites for DY7. An insufficient dose results in low removal, while an excessive dose can lead to particle aggregation and a decrease in removal efficiency per unit mass. It's essential to determine the optimal dosage.
-
Verify Contact Time: Adsorption is not instantaneous. The dye molecules need time to diffuse from the solution to the surface of the adsorbent. A kinetic study is necessary to determine how long it takes to reach equilibrium.
-
Ensure Adequate Mixing: Proper agitation ensures a uniform concentration of the dye in the solution and facilitates its contact with the adsorbent surface. If the mixing speed is too low, the removal rate will be limited by external mass transfer.
-
Advanced Troubleshooting: If the steps above do not resolve the issue, consider more complex factors. The presence of other ions in your wastewater could be competing with DY7. It may also be necessary to re-characterize your adsorbent's surface area and porosity or consider chemical modification to enhance its affinity for DY7.
Experimental Protocols & Data
Protocol 1: Batch Adsorption Experiment
This protocol outlines a standard procedure to evaluate the adsorption capacity of a material for Disperse Yellow 7.
-
Preparation:
-
Prepare a stock solution of Disperse Yellow 7 (e.g., 1000 mg/L) in deionized water.
-
Prepare the adsorbent material. This may involve washing, drying, grinding, and sieving to a uniform particle size.
-
From the stock solution, prepare a series of standard solutions with different initial concentrations (e.g., 10, 20, 50, 100 mg/L).
-
-
Adsorption Experiment:
-
In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g) to a fixed volume of DY7 solution (e.g., 50 mL) of varying initial concentrations.
-
Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 200 rpm) and temperature (e.g., 25 °C).
-
Withdraw samples at predetermined time intervals (for kinetic studies) or allow the mixture to shake until equilibrium is reached (for isotherm studies, typically 24 hours).
-
-
Analysis:
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration (Ce) of DY7 in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).
-
Calculate the amount of dye adsorbed at equilibrium (qe, in mg/g) using the formula:
-
qe = (C0 - Ce) * V / m
-
Where C0 and Ce are the initial and equilibrium concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Calculate the percentage removal:
-
% Removal = [(C0 - Ce) / C0] * 100
-
-
-
Modeling:
-
Fit the experimental data to kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models to understand the adsorption mechanism and capacity.
-
Data Tables
The following tables summarize typical data for the removal of Disperse Yellow 7 under various conditions.
Table 1: Effect of pH on DY7 Adsorption Efficiency
| Adsorbent | Initial DY7 Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Removal Efficiency (%) | Reference |
| Activated Carbon | 50 | 1.0 | 3 | 92.5 | Fictional Data |
| Activated Carbon | 50 | 1.0 | 5 | 88.1 | Fictional Data |
| Activated Carbon | 50 | 1.0 | 7 | 76.4 | Fictional Data |
| Activated Carbon | 50 | 1.0 | 9 | 65.2 | Fictional Data |
| Bentonite Clay | 100 | 2.0 | 3 | 85.7 | Fictional Data |
| Bentonite Clay | 100 | 2.0 | 7 | 68.3 | Fictional Data |
Table 2: Comparison of Adsorption Capacities of Different Adsorbents for DY7
| Adsorbent | Max. Adsorption Capacity (qe, mg/g) | Isotherm Model | Reference |
| Commercial Activated Carbon | 150.2 | Langmuir | Fictional Data |
| Biochar from Rice Husk | 85.5 | Langmuir | Fictional Data |
| Chitosan Beads | 112.8 | Freundlich | Fictional Data |
| Zeolite | 45.1 | Langmuir | Fictional Data |
Table 3: Kinetic Parameters for DY7 Adsorption
| Adsorbent | Kinetic Model | Rate Constant (k2) (g/mg·min) | Correlation Coefficient (R²) | Reference |
| Activated Carbon | Pseudo-Second-Order | 0.0015 | 0.998 | Fictional Data |
| Biochar | Pseudo-Second-Order | 0.0009 | 0.995 | Fictional Data |
| Chitosan Beads | Pseudo-Second-Order | 0.0011 | 0.997 | Fictional Data |
(Note: The data in these tables are representative examples and may not reflect the results of a single specific study. Researchers should consult the primary literature for specific experimental values.)
Improving the lightfastness of fabrics dyed with Disperse Yellow 7
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working to improve the lightfastness of fabrics dyed with C.I. Disperse Yellow 7.
Troubleshooting Guide: Poor Lightfastness of Disperse Yellow 7
This guide addresses common issues encountered during experimental work aimed at enhancing the lightfastness of polyester dyed with Disperse Yellow 7.
| Issue | Potential Cause | Recommended Solution |
| Significant fading after short light exposure | Inadequate dye fixation. | Optimize dyeing temperature and time. For polyester, ensure the temperature is maintained between 125-135°C to facilitate full dye penetration and fixation.[1] |
| Presence of unfixed dye on the fiber surface. | Implement a thorough reduction clearing process after dyeing to remove residual surface dye, which has significantly lower lightfastness.[2][3][4] | |
| Photodegradation of the azo dye structure. | Apply a UV absorber during the dyeing process or as a post-treatment to protect the dye molecules from UV radiation.[5] | |
| Inconsistent lightfastness across the fabric | Uneven application of UV absorber. | Ensure uniform application of the UV absorber by using a proper dispersing agent and maintaining consistent process parameters. |
| Variations in dyeing temperature or pressure. | Calibrate and monitor dyeing equipment to ensure uniform heat and pressure distribution throughout the dyeing cycle. | |
| Yellowing of fabric in unexposed areas | Thermal degradation of the fiber or additives. | Review the heat-setting temperature and duration. If using certain cationic softeners or other finishing agents, they may yellow with heat; select additives that are stable at the processing temperatures. |
| UV absorber shows minimal effect on lightfastness | Incorrect type or concentration of UV absorber. | Select a UV absorber suitable for disperse dyes on polyester, such as a benzotriazole or benzophenone derivative. Optimize the concentration, as too little will be ineffective and too much can sometimes affect the shade or fastness properties. |
| UV absorber not properly exhausted onto the fiber. | Apply the UV absorber using an exhaust method, similar to the dyeing process, to ensure it is adsorbed by the fiber. This can be done simultaneously with dyeing or as a separate aftertreatment.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected lightfastness of Disperse Yellow 7 on polyester without any treatment?
Disperse Yellow 7, being a double azo dye, typically exhibits moderate lightfastness. On the ISO Blue Wool Scale (where 1 is very poor and 8 is excellent), it has a rating of approximately 6.
Q2: How do UV absorbers improve the lightfastness of Disperse Yellow 7?
UV absorbers are compounds that preferentially absorb ultraviolet radiation and dissipate the energy as heat, thereby preventing the UV rays from reaching and degrading the chromophoric (color-producing) structure of the azo dye.[6]
Q3: Can the dyeing parameters themselves affect the lightfastness of Disperse Yellow 7?
Yes, dyeing parameters are crucial. Deeper shades, achieved through higher dye concentrations, tend to have better lightfastness because the dye molecules can form larger aggregates on the fiber, reducing the surface area exposed to light for a given amount of dye.[1] Proper temperature and time are also critical for ensuring the dye fully penetrates and fixes within the polyester fiber, which improves overall fastness properties.
Q4: What is reduction clearing and why is it important for lightfastness?
Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali to strip unfixed disperse dye from the surface of the polyester fibers.[2][3][4] This surface dye is not well-integrated into the fiber structure and is highly susceptible to fading, thus its removal is essential for achieving good lightfastness.
Q5: Are there any chemical interactions to be aware of when using UV absorbers with Disperse Yellow 7?
Some UV absorbers, particularly those with acidic groups like certain benzotriazole types, can interact with the amino groups present in some disperse dyes. This can potentially lead to a slight decrease in the amount of dye adsorbed by the fabric.[5] It is important to follow recommended formulations and conduct preliminary tests.
Quantitative Data on Lightfastness Improvement
The following table summarizes the expected improvement in the lightfastness of polyester fabric dyed with Disperse Yellow 7 after various treatments. The data is based on typical results for azo disperse dyes, as specific quantitative studies on Disperse Yellow 7 are limited.
| Treatment | Lightfastness (ISO Blue Wool Scale) | Notes |
| Control (Standard Dyeing) | 6 | Baseline lightfastness with no special aftertreatment. |
| Dyeing with Benzotriazole UV Absorber (2% owf) | 7 | UV absorber applied simultaneously in the dyebath. |
| Dyeing with Benzophenone UV Absorber (2% owf) | 6-7 | |
| Standard Dyeing followed by Reduction Clearing | 6-7 | Improvement due to removal of surface dye. |
| Dyeing with UV Absorber & Reduction Clearing | 7-8 | Combination of treatments provides the highest level of lightfastness. |
owf: on weight of fiber
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with Disperse Yellow 7
This protocol describes a standard method for dyeing polyester fabric.
-
Fabric Preparation: Scour the polyester fabric with a solution of 2 g/L nonionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dyebath Preparation:
-
Prepare a dye stock solution by pasting Disperse Yellow 7 with a small amount of a dispersing agent and then adding warm water.
-
Set the dyebath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Add acetic acid to adjust the pH to 4.5-5.5.
-
Add the required amount of the dispersed dye solution (e.g., 1% on weight of fabric).
-
-
Dyeing Procedure:
-
Introduce the prepared polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
Rinse the fabric.
-
Protocol 2: Application of a UV Absorber during Dyeing
This protocol details the simultaneous application of a UV absorber.
-
Fabric and Dyebath Preparation: Follow steps 1 and 2 from Protocol 1.
-
UV Absorber Addition: Disperse a benzotriazole-based UV absorber (e.g., 2% on weight of fabric) and add it to the dyebath along with the other chemicals before adding the fabric.
-
Dyeing Procedure: Follow step 3 from Protocol 1.
Protocol 3: Reduction Clearing Aftertreatment
This aftertreatment is crucial for removing surface dye.
-
Prepare the Reduction Clearing Bath:
-
Use a liquor ratio of 10:1.
-
Add 2 g/L sodium hydrosulfite.
-
Add 2 g/L sodium hydroxide.
-
-
Treatment:
-
Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.[2]
-
-
Final Steps:
-
Rinse the fabric thoroughly with hot water, then cold water.
-
Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L) if necessary.
-
Dry the fabric.
-
Visualizations
Caption: Experimental workflow for dyeing polyester with Disperse Yellow 7.
Caption: Logic diagram for improving the lightfastness of Disperse Yellow 7.
References
- 1. autumnchem.com [autumnchem.com]
- 2. Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Enhancing the Sublimation Fastness of Disperse Yellow 7 Prints
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the sublimation fastness of Disperse Yellow 7 on polyester substrates.
I. Troubleshooting Guide
This guide addresses common issues encountered during experimental work to improve the sublimation fastness of Disperse Yellow 7 prints.
| Issue | Potential Cause | Recommended Solution |
| Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment) | 1. Inadequate Dye Fixation: The dye has not fully penetrated and fixed within the polyester fibers. 2. Excessive Surface Dye: A significant amount of unfixed dye remains on the fiber surface. 3. Improper Heat Setting Temperature: The temperature is too high, causing the dye to sublime. 4. Inappropriate Finishing Agents: Certain softeners or other finishing agents can promote dye migration. | 1. Optimize the dyeing cycle with appropriate temperature (typically 130°C for high-temperature dyeing) and time to ensure complete dye diffusion. 2. Implement a thorough reduction cleaning process after dyeing to remove surface dye. 3. Lower the heat setting temperature to the minimum required for dimensional stability (e.g., 180°C) and reduce the dwell time. 4. Avoid cationic softeners which are known to negatively impact sublimation fastness. Opt for non-ionic or weakly cationic softeners. |
| Color Change or Fading After Heat Setting | 1. Thermal Decomposition of the Dye: The dye molecule itself is not stable at the applied temperature. 2. Interaction with Auxiliaries: Chemical interaction between the dye and finishing agents at high temperatures. | 1. While Disperse Yellow 7 is a medium-energy dye, ensure the heat setting temperature does not exceed recommended limits for this dye class. 2. Evaluate the chemical compatibility of all auxiliaries used in the finishing process. Conduct preliminary tests on a small scale. |
| Uneven Color Fastness Across the Print | 1. Inconsistent Heat Distribution: Uneven temperature across the heat press or stenter. 2. Uneven Application of Finishing Agents: Improper padding or application of after-treatments. | 1. Calibrate and ensure uniform temperature distribution in the heat setting equipment. 2. Ensure uniform application of all chemical finishes through proper padding and drying procedures. |
| Low Overall Color Yield | 1. Poor Dye Dispersion: The dye is not properly dispersed in the dye bath, leading to agglomeration. 2. Incorrect pH of the Dye Bath: The pH is outside the optimal range for disperse dyeing of polyester (typically 4.5-5.5). | 1. Use an effective dispersing agent and ensure the dye is properly pasted before adding to the dye bath. 2. Carefully control the pH of the dye bath with a suitable buffer system (e.g., acetic acid/sodium acetate). |
II. Frequently Asked Questions (FAQs)
Q1: What is sublimation fastness and why is it important for Disperse Yellow 7 prints?
A1: Sublimation fastness refers to the resistance of a dyed or printed fabric to color loss or transfer to adjacent materials when subjected to heat.[1] Disperse dyes, including Disperse Yellow 7, are prone to sublimation, which is the direct transition from a solid to a gaseous state upon heating.[1] This is critical for polyester prints as they often undergo post-treatment processes like heat setting or ironing at elevated temperatures (180°C - 210°C).[2] Poor sublimation fastness can lead to color fading, staining of other textiles during processing or storage, and a decrease in the overall quality of the final product.
Q2: What is the expected sublimation fastness rating for Disperse Yellow 7?
A2: Disperse Yellow 7 is generally classified as a medium-energy disperse dye with moderate sublimation fastness. The C.I. (Colour Index) data for Disperse Yellow 7 indicates a staining fastness rating of 3 on the ISO grey scale. This suggests that without specific treatments to enhance its properties, some color transfer to adjacent fabrics can be expected upon heating.
Q3: How does reduction cleaning improve sublimation fastness?
A3: Reduction cleaning is a crucial post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[3] This surface dye is not strongly bonded to the fiber and is the primary cause of poor wash and sublimation fastness. The process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically destroy the chromophore of the surface dye, rendering it colorless and more soluble in water, thus allowing it to be washed off easily.[3] By removing this "loose" dye, the likelihood of it sublimating and staining other materials is significantly reduced.
Q4: Can the choice of auxiliaries in the dye bath affect the sublimation fastness of Disperse Yellow 7?
A4: Yes, the selection of auxiliaries is critical. Dispersing agents are necessary to maintain the dye in a fine, stable dispersion in the dye bath, which promotes even dyeing and penetration into the fiber. However, the use of certain carriers (dyeing accelerators) and finishing agents, particularly cationic softeners, can negatively impact sublimation fastness by promoting the migration of dye molecules to the fiber surface during subsequent heat treatments.[4] It is advisable to select auxiliaries that are known to have minimal impact on dye migration.
Q5: What is the role of heat setting in sublimation fastness?
A5: Heat setting is a thermal process applied to polyester fabrics to impart dimensional stability and reduce shrinkage.[5] However, the temperature and duration of heat setting have a direct impact on sublimation fastness. While a certain temperature is required to achieve the desired physical properties of the fabric, excessive temperature or time can increase the energy of the dye molecules, causing them to sublime out of the fiber.[2] Therefore, it is a matter of optimizing the heat setting conditions to achieve a balance between dimensional stability and color fastness. Appropriately lowering the setting temperature can significantly improve the sublimation fastness of the fabric.[1][4]
III. Quantitative Data
Table 1: General Fastness Properties of C.I. Disperse Yellow 7
| Fastness Test | ISO Standard (Example) | Rating (1-5 Scale, 5 being the best) |
| Sublimation (Staining) | ISO 105-P01 | 3 |
| Light Fastness | ISO 105-B02 | 6 |
| Washing (Staining) | ISO 105-C06 | 4-5 |
| Perspiration (Staining) | ISO 105-E04 | 5 |
Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.
IV. Experimental Protocols
A. Standard High-Temperature Dyeing Protocol for Polyester with Disperse Yellow 7
-
Fabric Preparation: Ensure the polyester fabric is properly scoured and pre-treated to remove any impurities that might affect dyeing.
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (e.g., 10:1).
-
Add a dispersing agent (e.g., 1 g/L of a non-ionic/anionic blend).
-
Add a wetting agent (e.g., 0.5 g/L).
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Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/sodium acetate buffer.
-
Prepare a dispersion of Disperse Yellow 7 (e.g., 1% on weight of fabric) by pasting it with a small amount of the dispersing agent and then adding warm water. Add this dispersion to the dye bath.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at 60°C.
-
Run for 15 minutes at this temperature.
-
Increase the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool the dye bath to 70°C.
-
Rinse the fabric.
-
B. Reduction Cleaning Protocol
-
Bath Preparation: Prepare a fresh bath with a liquor ratio of 10:1.
-
Chemical Addition:
-
Caustic Soda (NaOH): 2 g/L
-
Sodium Hydrosulfite (Na₂S₂O₄): 2 g/L
-
-
Treatment:
-
Rinsing and Neutralization:
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.
-
Rinse again with cold water.
-
C. Heat Setting Protocol
-
Drying: Thoroughly dry the fabric after dyeing and reduction cleaning.
-
Heat Setting:
-
Process the fabric through a stenter or heat press.
-
Set the temperature to 180-190°C.
-
The dwell time is typically 30-60 seconds.
-
Note: The optimal temperature and time will depend on the fabric construction and the desired final properties. It is recommended to conduct trials to find the best balance between dimensional stability and sublimation fastness.
-
V. Visualizations
Caption: Experimental workflow for dyeing polyester with Disperse Yellow 7.
References
- 1. fyitester.com [fyitester.com]
- 2. CN101864197A - Yellow disperse dye with high sublimation fastness - Google Patents [patents.google.com]
- 3. CN108841202B - Disperse yellow dye mixture with improved sublimation fastness - Google Patents [patents.google.com]
- 4. Sublimation Fastness of Disperse Dyes - Knowledge [colorfuldyes.com]
- 5. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Paper & Sublimation Ink Manufacturer [subtransferpaper.com]
Validation & Comparative
A Comparative Toxicological Assessment of Disperse Yellow 7 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of Disperse Yellow 7 and other selected azo dyes. The information is compiled from various scientific studies to assist in understanding their relative toxicities and underlying mechanisms. This document is intended for research and informational purposes only and should not be used for diagnostic or therapeutic applications.
Executive Summary
Comparative Acute Toxicity
The acute toxicity of azo dyes is often evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. While a specific oral LD50 for Disperse Yellow 7 is not documented in the searched sources, data for other azo dyes are presented below. It is important to note that the toxicity of azo dyes can be attributed to the dyes themselves or their metabolic breakdown products.[1]
| Dye Name | CAS Number | Chemical Class | Oral LD50 (Rat) | Oral LD50 (Mouse) | Key Findings & References |
| Disperse Yellow 7 | 6300-37-4 | Azo | Not available | Not available | Metabolized to genotoxic and carcinogenic compounds including p-phenylenediamine, 4-aminoazobenzene, and 4-aminobiphenyl. |
| Disperse Blue 1 | 2475-45-8 | Anthraquinone | 1.2 - < 6.3 g/kg | Not available | [2][3] |
| Disperse Blue 35 | 12222-75-2 | Anthraquinone | >2000 mg/kg | Not available | [4] |
| Sunset Yellow FCF | 2783-94-0 | Azo | 6.518 g/kg | Not available | |
| Tartrazine | 1934-21-0 | Azo | 11.474 g/kg | Not available | |
| Ponceau 4R | 2611-82-7 | Azo | Not available | Not available | Associated with adverse health effects in some studies. |
| Amido Black 10B | 1064-48-8 | Azo | Not available | Not available | Considered to have high toxicity, causing damage to the respiratory system and skin and eye irritation.[5][6] |
Note: The absence of a reported LD50 for some dyes does not imply they are non-toxic. The toxicity of azo dyes is complex and depends on various factors, including their chemical structure and metabolism.
Mechanisms of Toxicity
The primary mechanism of toxicity for many azo dyes involves their reductive cleavage by azoreductase enzymes, which are present in the liver and intestinal microflora. This process breaks the azo bond (-N=N-) and releases aromatic amines, some of which are known or suspected carcinogens.
Metabolic Activation of Disperse Yellow 7
Disperse Yellow 7 can be metabolized into the following hazardous compounds:
-
p-Phenylenediamine (p-PDA): A known genotoxin.
-
4-Aminoazobenzene (4-AAB): Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).
-
4-Aminobiphenyl (4-ABP): Classified as a Group 1 carcinogen (carcinogenic to humans) by IARC.
The formation of these metabolites is a critical step in the manifestation of Disperse Yellow 7's toxicity.
Signaling Pathways in Azo Dye Toxicity
The toxic metabolites of azo dyes can induce cellular stress and damage DNA, leading to the activation of various signaling pathways involved in inflammation, cell cycle arrest, and apoptosis.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Exposure to toxic compounds can lead to the production of reactive oxygen species (ROS), which can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
p53 Signaling Pathway: The p53 pathway plays a crucial role in responding to DNA damage. Genotoxic agents, such as some aromatic amines, can cause DNA strand breaks, which activate sensor proteins like ATM and ATR. These kinases then phosphorylate and activate p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicity of azo dyes.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow:
Materials:
-
HepG2 (human hepatoma) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.[5] Incubate for 14-16 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Treatment: Prepare serial dilutions of the azo dyes in DMEM. Remove the old media from the wells and add 100 µL of the dye solutions at various concentrations (e.g., 75, 150, 300 µg/mL).[5] Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTS solution to each well and incubate for a period until the desired color develops, monitoring every 15 minutes.[5]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
The toxicity of azo dyes, including Disperse Yellow 7, is a significant concern, primarily due to their potential to be metabolized into carcinogenic aromatic amines. This guide provides a comparative overview of the acute toxicity of several azo dyes and highlights the mechanisms through which they can exert their toxic effects. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate the toxicology of these compounds. It is crucial to continue research in this area to better understand the risks associated with exposure to azo dyes and to develop safer alternatives.
References
- 1. scribd.com [scribd.com]
- 2. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Adsorptive removal of toxic azo dye Amido Black 10B by hen feather - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Disperse Yellow 7: LC-MS/MS vs. HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of substances like Disperse Yellow 7, an azo dye, is critical. This guide provides a detailed comparison of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The information presented is based on validated methodologies to ensure reliability and reproducibility in experimental settings.
Disperse Yellow 7 (CAS No. 6300-37-4; Molecular Formula: C₁₉H₁₆N₄O) is a synthetic dye used in the textile industry.[1] Its detection and quantification are important for quality control and safety assessment. The choice of analytical method can significantly impact the sensitivity, selectivity, and efficiency of the analysis.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of a validated LC-MS/MS method and a representative HPLC-DAD method for the quantification of Disperse Yellow 7 and other disperse dyes.
| Parameter | LC-MS/MS Method | HPLC-DAD Method |
| Linearity Range | 2.0 - 100.0 ng/mL | 0.5 - 250 µg/mL (for Disperse Yellow 23) |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 (for Disperse Yellow 23) |
| Limit of Detection (LOD) | ~2.0 ng/L (equivalent to 0.002 µg/L) | 2.0 mg/kg (for Disperse Yellow 23) |
| Limit of Quantification (LOQ) | ~8.0 ng/L (equivalent to 0.008 µg/L) | Not explicitly stated for DY23, but typically higher than LOD |
| Precision (RSD) | Intraday: < 6% Interday: < 13% | < 8.0% (for Disperse Yellow 23) |
| Recovery | > 70% | 92.1% - 98.7% (for Disperse Yellow 23) |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV-Vis spectra) |
| Analysis Time | Typically shorter due to high sensitivity | Generally longer |
Note: Data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally similar disperse azo dye, as comprehensive validation data for an HPLC-DAD method specifically for Disperse Yellow 7 was not available in the reviewed literature.
Experimental Protocols
LC-MS/MS Method for Disperse Yellow 7
This method is optimized for the analysis of Disperse Yellow 7 in aqueous samples.
a) Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the dye with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b) Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 500 µL/min.
-
Injection Volume: 40 µL.
c) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) of the transition from the precursor ion [M+H]⁺ to specific product ions. For Disperse Yellow 7, at least two transitions are monitored for confirmation.
HPLC-DAD Method for Disperse Dyes (Exemplified by Disperse Yellow 23)
This protocol is based on a method for the analysis of Disperse Yellow 23 in textiles and can be adapted for Disperse Yellow 7.
a) Sample Preparation (Solvent Extraction)
-
Extract the dye from the textile sample using a suitable solvent like chlorobenzene under sonication.
-
Remove the solvent by evaporation.
-
Dissolve the residue in methanol for analysis.
b) Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid solution.
-
Detection: Diode-Array Detector set at the maximum absorption wavelength of the dye (e.g., 420 nm for Disperse Yellow 23).
Workflow and Pathway Visualizations
To aid in the understanding of the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Workflow for the analysis of Disperse Yellow 7 in a sample.
References
Cross-Validation of Analytical Methods for Disperse Yellow 7 Detection in Environmental Samples: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of synthetic dyes like Disperse Yellow 7 in environmental matrices is of paramount importance due to their potential ecological and health impacts. This guide provides a comparative analysis of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS).
This publication offers an objective comparison of the performance of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs. The guide includes detailed experimental protocols and a summary of quantitative performance data.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the detection of Disperse Yellow 7 is contingent on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD offers a robust and widely accessible method, SPE-LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level analysis in complex environmental samples.
Below is a summary of the performance characteristics of both methods. It is important to note that the data for the HPLC-DAD method is based on the analysis of Disperse Yellow 23, a structurally related disperse dye, and is presented here as a reference for expected performance.
| Parameter | HPLC-DAD (for Disperse Yellow 23) | SPE-LC-MS/MS (for Disperse Yellow 7) |
| Limit of Detection (LOD) | 2.0 mg/kg | ~2.0 ng/L |
| Limit of Quantification (LOQ) | Not Reported | ~8.0 ng/L |
| Linearity (Correlation Coefficient) | >0.995 (0.5 - 250 mg/L) | >0.99 (2.0 - 100.0 ng/mL) |
| Recovery | 92.1% - 98.7% | >70% |
| Precision (RSD) | <8.0% | <6% (intraday), <13% (interday) |
| Data for HPLC-DAD is for Disperse Yellow 23 in textile samples and may not be directly representative for Disperse Yellow 7 in environmental matrices.[1] | ||
| Data for SPE-LC-MS/MS is for Disperse Yellow 7 in aqueous environmental samples.[2] |
Experimental Workflow and Validation
The general workflow for the analysis of Disperse Yellow 7 in environmental samples involves several key stages, from sample collection to data interpretation. The cross-validation of different analytical methods is a critical step to ensure the reliability and accuracy of the results.
Detailed Experimental Protocols
Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
This method is highly sensitive and suitable for detecting trace amounts of Disperse Yellow 7 in water samples.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 500 mL of the water sample (acidified to pH 3 with formic acid) through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Dry the cartridge under vacuum for 30 minutes.
-
Elute the retained analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.
-
Gradient Program: Start with 50% B, increase to 100% B over 16 minutes, hold for 9 minutes, then re-equilibrate for 5 minutes.
-
Flow Rate: 500 µL/min.
-
Injection Volume: 40 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) of the transition for Disperse Yellow 7.
-
HPLC-DAD Analysis (Based on a Method for Disperse Dyes)
This protocol is adapted from the DIN 54231 standard method and a validated method for Disperse Yellow 23, providing a robust approach for the quantification of disperse dyes.[1][3]
-
Sample Preparation (Solvent Extraction for Textiles - adaptable for environmental solids):
-
For solid samples like sediment or soil, a solvent extraction is necessary. A representative protocol involves extracting a known weight of the sample with a suitable solvent like chlorobenzene or a mixture of dimethylformamide and acetonitrile.
-
The extraction can be facilitated by ultrasonication or heating.
-
After extraction, the solvent is evaporated, and the residue is redissolved in the mobile phase for HPLC analysis.
-
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):
-
LC System: Waters ACQUITY Arc system or equivalent.
-
Column: C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of (A) 10 mmol ammonium acetate (pH 3.6) and (B) acetonitrile.[3]
-
Gradient Program: Start at 40% B, increase to 60% B in 7 minutes, then to 98% B by 17 minutes, hold until 24 minutes, and return to initial conditions.[3]
-
Flow Rate: 0.30 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 5 µL.[3]
-
DAD Detection: Monitor the absorbance at the maximum wavelength for Disperse Yellow 7 (typically around 420 nm).[1]
-
Conclusion
The cross-validation of analytical methods is essential for ensuring the quality and reliability of data in environmental monitoring. For the detection of Disperse Yellow 7, SPE-LC-MS/MS offers unparalleled sensitivity, making it the method of choice for trace-level quantification in complex matrices. HPLC-DAD, while less sensitive, provides a cost-effective and robust alternative for screening or for analyses where lower sensitivity is acceptable. The choice between these methods should be guided by the specific analytical requirements, including the expected concentration range of the analyte and the nature of the environmental sample.
References
A Comparative Analysis of Dyeing Performance: Disperse Yellow 7 vs. Disperse Yellow 3
In the realm of textile coloration, the selection of dyes is paramount to achieving desired shades, durability, and cost-effectiveness. This guide provides a comprehensive comparison of the dyeing performance of two notable disperse dyes, Disperse Yellow 7 and Disperse Yellow 3. Tailored for researchers, scientists, and professionals in drug development, this document delves into their chemical properties, dyeing mechanisms, and fastness characteristics, supported by available experimental data and standardized testing protocols.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior during the dyeing process. Both are azo dyes, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color.
| Property | Disperse Yellow 3 | Disperse Yellow 7 |
| C.I. Name | Disperse Yellow 3 | Disperse Yellow 7 |
| C.I. Number | 11855 | 26090 |
| CAS Number | 2832-40-8 | 6300-37-4 |
| Molecular Formula | C₁₅H₁₅N₃O₂ | C₁₉H₁₆N₄O |
| Molecular Weight | 269.30 g/mol | 316.36 g/mol |
| Chemical Structure | Single azo class | Double azo class |
| IUPAC Name | N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | 2-methyl-4-[[4-(phenylazo)phenyl]azo]-phenol |
Disperse Yellow 7 possesses a larger molecular structure and higher molecular weight compared to Disperse Yellow 3, which can influence its sublimation fastness and dyeing kinetics.
Dyeing Performance and Fastness Properties
A study on Disperse Yellow 3 provides the following fastness properties on polyester fabric according to ISO standards:
| Fastness Test | Fading | Staining |
| Ironing | 4-5 | 3 |
| Light | 6 | - |
| Perspiration | 5 | 3 |
| Washing | 4-5 | 4-5 |
Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best fastness.
Due to its larger molecular size, Disperse Yellow 7 is generally expected to exhibit higher sublimation fastness, a critical property for polyester dyeing which is often carried out at high temperatures. This can translate to better color retention during heat-setting processes. However, the larger size might also lead to slower diffusion into the polyester fiber, potentially requiring more optimized dyeing conditions (e.g., higher temperature or longer dyeing time) to achieve the same depth of shade as Disperse Yellow 3.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in evaluating the dyeing performance of disperse dyes on polyester.
Polyester Dyeing Protocol (High-Temperature Exhaust Method)
This method is commonly used for dyeing polyester with disperse dyes.
Materials and Equipment:
-
Scoured and bleached 100% polyester fabric
-
Disperse Yellow 7 or Disperse Yellow 3
-
Dispersing agent (e.g., lignosulfonate-based)
-
Levelling agent
-
Acetic acid (to maintain pH)
-
High-temperature, high-pressure (HTHP) dyeing machine
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).
-
Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L) to the water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Paste the required amount of disperse dye with a small amount of water and the dispersing agent before adding it to the dye bath.
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Cool the dye bath down to 70°C at a rate of 3°C/minute.
-
-
After-treatment (Reduction Clearing):
-
Drain the dye bath and rinse the fabric.
-
Prepare a fresh bath containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite.
-
Treat the dyed fabric at 80°C for 20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying: Dry the fabric at a temperature not exceeding 120°C.
Colorfastness Testing Protocols
1. Colorfastness to Washing (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a multifibre adjacent fabric.
-
The composite specimen is washed in a solution containing a standard soap at a specified temperature and time (e.g., 60°C for 30 minutes).
-
The change in color of the dyed specimen and the staining of the adjacent multifibre fabric are assessed using the respective Grey Scales.
2. Colorfastness to Light (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight.
-
The change in color of the exposed specimen is compared against a set of blue wool standards that have known lightfastness ratings.
3. Colorfastness to Rubbing/Crocking (AATCC Test Method 8):
-
A specimen of the dyed fabric is rubbed with a standard white cotton cloth under controlled pressure and a specific number of strokes.
-
The test is performed under both dry and wet conditions.
-
The amount of color transferred to the white cloth is assessed using the Grey Scale for Staining or a Chromatic Transference Scale.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the dyeing performance of the two disperse dyes.
Caption: Experimental workflow for comparing the dyeing performance.
Signaling Pathway of Disperse Dyeing on Polyester
The dyeing of polyester with disperse dyes is a physical process involving the diffusion of non-ionic dye molecules from an aqueous dispersion into the amorphous regions of the hydrophobic polyester fibers. This process does not involve a chemical signaling pathway in the biological sense but can be represented as a series of physical steps.
Caption: Mechanism of disperse dyeing on polyester fiber.
Conclusion
Both Disperse Yellow 7 and Disperse Yellow 3 are effective colorants for polyester. The choice between them will likely depend on the specific application and desired end-properties. Disperse Yellow 3, with its smaller molecular size, may offer faster dyeing kinetics, while Disperse Yellow 7 is anticipated to provide superior sublimation fastness. A thorough experimental evaluation following the protocols outlined in this guide is recommended to make an informed decision based on empirical data for specific processing conditions and performance requirements. Further research directly comparing these two dyes would be invaluable to the textile industry.
Ecotoxicity assessment of Disperse Yellow 7 versus other disperse dyes
A critical evaluation of the environmental impact of Disperse Yellow 7 reveals a significant ecotoxicological profile, particularly towards aquatic life. This guide provides a comparative assessment of Disperse Yellow 7 against other disperse dyes, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential environmental risks.
Disperse Yellow 7 (DY7), a monoazo dye, exhibits notable toxicity to a range of aquatic organisms. Experimental data indicates its potential for adverse effects at low concentrations, raising concerns about its environmental fate and impact upon release into aquatic ecosystems.
Comparative Ecotoxicity Data
The following table summarizes the available ecotoxicity data for Disperse Yellow 7 and a selection of other disperse dyes, offering a quantitative comparison of their impact on various trophic levels.
| Dye | Test Organism | Endpoint | Duration | Value | Units | Reference |
| Disperse Yellow 7 | Pimephales promelas (Fathead minnow) | LC50 | 20 days | 0.025 | mg/L | |
| Disperse Yellow 7 | Hyalella azteca (Amphipod) | LC50 | 14 days | 0.16 | mg/L | |
| Disperse Yellow 7 | Hyalella azteca (Amphipod) | LC50 | 28 days | 0.12 | mg/L | |
| Disperse Yellow 7 | Hexagenia spp. (Mayfly) | IC25 (growth) | 21 days | 9.6 | µg/g | Environment Canada |
| Disperse Yellow 7 | Tubifex tubifex (Sludge worm) | IC25 (reproduction) | 28 days | 1.3 - 11.8 | µg/g | Environment Canada |
| Disperse Orange 13 | Hyalella azteca (Amphipod) | LC50 | 14 days | 1.41 | mg/L | |
| Disperse Orange 13 | Hyalella azteca (Amphipod) | LC50 | 28 days | 0.61 | mg/L | |
| Disperse Blue 79:1 | Oncorhynchus mykiss (Rainbow trout) | NOEC | 122 days | ≥ 0.0048 | mg/L | |
| Disperse Blue 291 | Pimephales promelas (Fathead minnow) | LC50 | 96 hours | 0.0675 | mg/L | [1] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. IC25 (Inhibitory Concentration 25): The concentration of a substance that causes a 25% inhibition in a measured response (e.g., growth, reproduction). NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from studies following standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.
General Experimental Workflow for Aquatic Toxicity Testing:
Caption: General workflow for aquatic ecotoxicity testing of disperse dyes.
Key OECD Guidelines for Aquatic Ecotoxicity Testing:
-
OECD 203: Fish, Acute Toxicity Test: This guideline details the methodology for determining the acute lethal toxicity of substances to fish over a 96-hour exposure period.
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This protocol is used to assess the acute toxicity of substances to daphnids (water fleas) by observing their immobilization after 48 hours of exposure.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater microalgae over a 72-hour period.
Potential Mechanisms of Ecotoxicity
The ecotoxicity of disperse dyes, including Disperse Yellow 7, can be attributed to their chemical structure and properties. As azo dyes, they can undergo reductive cleavage to form potentially more toxic aromatic amines.[2] Studies on Disperse Yellow 7 have shown that it can induce cellular stress and affect androgen-related gene transcription in amphibians.[3] The lipophilic nature of disperse dyes also contributes to their potential for bioaccumulation in aquatic organisms.
Conceptual Diagram of Potential Signaling Pathways Affected by Disperse Dye Ecotoxicity:
Caption: Potential signaling pathways affected by disperse dye toxicity.
References
In-vitro vs. In-vivo Assays for Disperse Yellow 7 Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for assessing the toxicity of Disperse Yellow 7 (DY7), a common azo dye. Understanding the toxicological profile of such compounds is crucial for environmental risk assessment and ensuring human safety. This document summarizes available experimental data, details relevant protocols, and visualizes the known toxicological pathways to aid researchers in selecting appropriate assays and interpreting their results.
Executive Summary
Disperse Yellow 7 is an azo dye used in the textile industry. Toxicological assessment of DY7 is critical due to its potential for environmental release and human exposure. In-vivo studies on aquatic life, specifically the amphibian Silurana tropicalis, have demonstrated observable toxic effects, including decreased survival, physical malformations, and alterations in gene expression related to cellular stress and endocrine function. While in-vitro data on DY7 is limited, the known metabolism of azo dyes into carcinogenic aromatic amines underscores the need for thorough toxicological evaluation. This guide contrasts the insights gained from whole-organism studies with the potential for high-throughput mechanistic screening offered by in-vitro assays.
Data Presentation: Quantitative Toxicity Data
A direct comparison of quantitative data from in-vitro and in-vivo studies for Disperse Yellow 7 is challenging due to the limited availability of public in-vitro cytotoxicity data. However, the following tables summarize the key quantitative findings from available in-vivo research.
Table 1: In-vivo Toxicity of Disperse Yellow 7 in Silurana tropicalis Larvae
| Endpoint | Concentration/Dose | Observation |
| Survival | 209 µg/g (sediment) | Significant decrease in tadpole survivorship[1] |
| Development | High concentrations (sediment) | Significant increase in malformations[1] |
| Gene Expression (Cellular Stress) | 209 µg/g (sediment) | 2.5-fold increase in hsp70 mRNA levels[1] |
| 209 µg/g (sediment) | 2.4-fold increase in hsp90 mRNA levels[1] | |
| Gene Expression (Endocrine) | 209 µg/g (sediment) | 2-fold decrease in androgen receptor (ar) mRNA levels[1] |
| 209 µg/g (sediment) | 2.6-fold increase in steroid-5-alpha-reductase (srd5a2) mRNA levels[1] |
Note: Currently, there is a lack of publicly available in-vitro cytotoxicity data (e.g., IC50 values) for Disperse Yellow 7.
Experimental Protocols
In-vivo Amphibian Toxicity Assay (Based on OECD 210)
This protocol is a generalized framework for an early-life stage amphibian toxicity test, adapted from the OECD 210 guideline for fish, and is relevant to the study on Silurana tropicalis.
Objective: To determine the lethal and sublethal effects of Disperse Yellow 7 on the early life stages of amphibians.
Test Organism: Silurana tropicalis (Western clawed frog) larvae.
Test Substance: Disperse Yellow 7, introduced into the sediment.
Procedure:
-
Test Chambers: Glass aquaria containing clean water and DY7-contaminated sediment at varying concentrations. A control group with uncontaminated sediment is also prepared.
-
Acclimation: Larvae are acclimated to test conditions before the start of the experiment.
-
Exposure: Newly hatched larvae are introduced into the test and control chambers.
-
Duration: The exposure is typically conducted for a significant portion of the early larval development, for example, 21 days.
-
Observations:
-
Mortality: Recorded daily.
-
Malformations: Physical abnormalities are observed and recorded at the end of the exposure period.
-
Growth: Length and weight of the larvae can be measured.
-
Water Quality: Parameters such as pH, temperature, and dissolved oxygen are monitored regularly.
-
-
Molecular Analysis (Optional): At the end of the exposure, tissues can be collected for gene expression analysis (e.g., via qPCR) to assess molecular-level effects.
In-vitro Cytotoxicity Assay (General Protocol)
While specific data for DY7 is unavailable, a standard MTT or similar cytotoxicity assay would be appropriate for an initial in-vitro assessment.
Objective: To determine the concentration of Disperse Yellow 7 that causes a 50% reduction in cell viability (IC50).
Cell Lines: A relevant cell line should be chosen, for example, a human liver cell line like HepG2, given the liver's role in metabolizing foreign compounds.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A range of concentrations of Disperse Yellow 7 (solubilized in a suitable solvent like DMSO) is added to the wells. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay Example):
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration.
Mandatory Visualization
Experimental Workflow: In-vitro vs. In-vivo Toxicity Assessment
Caption: A comparative workflow of in-vitro and in-vivo toxicity assays.
Signaling Pathways Implicated in Disperse Yellow 7 Toxicity
Caption: Potential signaling pathways affected by Disperse Yellow 7.
Discussion and Conclusion
The available evidence, primarily from in-vivo studies, indicates that Disperse Yellow 7 poses a toxicological risk, particularly to aquatic organisms. The observed effects on survival, development, and gene expression in S. tropicalis larvae highlight the multifaceted nature of its toxicity, encompassing cellular stress and endocrine disruption. The potential for DY7 to be metabolized into carcinogenic compounds further elevates its risk profile.
The lack of published in-vitro cytotoxicity data for Disperse Yellow 7 represents a significant knowledge gap. In-vitro assays, such as those using human cell lines, are essential for several reasons:
-
High-Throughput Screening: They allow for the rapid testing of numerous compounds and concentrations.
-
Mechanistic Insights: In-vitro systems are ideal for elucidating the specific molecular pathways affected by a toxicant.
-
Reduced Animal Use: They align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Future research should prioritize conducting standardized in-vitro cytotoxicity assays for Disperse Yellow 7 to establish a baseline for its toxicity in human cells. Furthermore, more in-depth studies are needed to fully characterize the signaling pathways involved in its toxicity, including the activation of the Nrf2-mediated antioxidant response and the precise mechanisms of androgen receptor pathway disruption. A combined approach, integrating data from both in-vitro and in-vivo models, will be crucial for a comprehensive risk assessment of Disperse Yellow 7.
References
Performance of Disperse Yellow 7 Across Diverse Polyester Blends: A Comparative Analysis
Disperse Yellow 7, a monoazo disperse dye, is a widely utilized colorant for synthetic fibers due to its favorable application properties. This guide provides a comparative analysis of its performance on three common polyester blends: Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Polylactic Acid (PLA). This document is intended for researchers and professionals in the fields of materials science and textile chemistry, offering a compilation of experimental data and standardized protocols to facilitate informed decisions in material selection and process optimization.
Comparative Performance Data
The following tables summarize the key performance indicators of Disperse Yellow 7 on PET, PBT, and PLA fabrics. Data has been compiled from various studies and extrapolated based on the known characteristics of these polymers where direct comparative data for Disperse Yellow 7 was unavailable.
Table 1: Colorfastness Properties of Disperse Yellow 7 on Polyester Blends
| Property | Test Method | PET | PBT | PLA |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 | 4-5 | 4 |
| Wash Fastness (Staining) | ISO 105-C06 | 4-5 | 4-5 | 3-4 |
| Light Fastness (Xenon Arc) | AATCC 16 | 5-6 | 5-6 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4-5 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 4 | 3-4 |
Note: Ratings are on a scale of 1 to 5, where 5 represents the best performance.
Table 2: Dyeing Characteristics of Disperse Yellow 7 on Polyester Blends
| Property | Test Method | PET | PBT | PLA |
| Dye Uptake (%) | Spectrophotometry | 85-95 | 90-98 | 70-85 |
| Optimal Dyeing Temp. (°C) | N/A | 130 | 120 | 110 |
| Thermal Stability (Sublimation) | N/A | Good | Very Good | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Dyeing Protocol
A high-temperature, high-pressure dyeing method is employed for all polyester blends.[1]
-
Fabric Preparation: Scour the polyester fabric samples with a 2 g/L non-ionic surfactant solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly and air dry.
-
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. The dyebath should contain:
-
Disperse Yellow 7 (2% on weight of fabric)
-
Dispersing agent (1 g/L)
-
Acetic acid to maintain a pH of 4.5-5.5.[1]
-
-
Dyeing Process:
-
Place the fabric sample in the dyebath at room temperature.
-
Raise the temperature to the optimal dyeing temperature for each fiber (130°C for PET, 120°C for PBT, and 110°C for PLA) at a rate of 2°C/minute.[2][3]
-
Hold at the optimal temperature for 60 minutes.
-
Cool the dyebath down to 70°C at a rate of 3°C/minute.
-
-
Reduction Clearing: After dyeing, perform a reduction clearing process to remove unfixed surface dye. Treat the dyed fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes.[2]
-
Final Rinse: Rinse the fabric thoroughly with hot and then cold water and air dry.
Colorfastness to Washing (ISO 105-C06)
This test assesses the resistance of the color to laundering.[4][5][6]
-
Specimen Preparation: Prepare a 10x4 cm specimen of the dyed fabric and attach it to a multi-fiber test fabric.
-
Washing Procedure: Place the specimen in a stainless steel container with 150 ml of a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate. Add 10 stainless steel balls.
-
Testing: Agitate the container in a Launder-Ometer at 60°C for 30 minutes.
-
Rinsing and Drying: Rinse the specimen twice in distilled water and then in cold running water. Squeeze out excess water and air dry at a temperature not exceeding 60°C.
-
Evaluation: Assess the color change of the specimen and the staining of the multi-fiber fabric using the grey scales.
Colorfastness to Light (AATCC Test Method 16.3)
This method evaluates the resistance of the dye to fading when exposed to light.[7][8][9]
-
Specimen Preparation: Mount the dyed fabric specimen in a sample holder.
-
Exposure: Expose the specimen to a xenon arc lamp under controlled conditions of temperature and humidity. A portion of the specimen should be covered to serve as an unexposed control.
-
Evaluation: After a specified period of exposure (e.g., 20 or 40 AFU - AATCC Fading Units), compare the color change of the exposed portion to the unexposed portion using the grey scale for color change.
Colorfastness to Rubbing (ISO 105-X12)
This test determines the amount of color transferred from the fabric surface by rubbing.[10][11][12][13]
-
Specimen Preparation: Fix the dyed fabric specimen onto the base of a crockmeter.
-
Dry Rubbing: Place a dry, white cotton rubbing cloth over the rubbing finger of the crockmeter and perform 10 cycles of rubbing.
-
Wet Rubbing: Repeat the test with a new rubbing cloth that has been wetted with distilled water to a 95-100% pick-up.
-
Evaluation: Assess the degree of staining on both the dry and wet rubbing cloths using the grey scale for staining.
Dye Uptake Measurement
The percentage of dye uptake is determined spectrophotometrically.[1][14]
-
Calibration Curve: Prepare a series of standard solutions of Disperse Yellow 7 of known concentrations and measure their absorbance at the wavelength of maximum absorption (λmax) to create a calibration curve.
-
Dye Bath Analysis: Measure the absorbance of the initial dyebath and the final dyebath after the dyeing process is complete.
-
Calculation: Calculate the dye uptake percentage using the following formula:
-
Dye Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Performance Analysis Workflow
The following diagram illustrates the logical workflow for the comparative performance analysis of Disperse Yellow 7 on different polyester blends.
Discussion
Overall, Disperse Yellow 7 exhibits good to excellent performance on PET and PBT, which are both aromatic polyesters with compact structures. The slightly lower dyeing temperature required for PBT is attributed to its lower glass transition temperature, which allows for earlier dye penetration. PLA, as an aliphatic polyester, has a more open structure, which can lead to lower fastness properties, particularly in terms of wet fastness and light fastness. The lower thermal stability of PLA also necessitates a lower dyeing temperature to prevent fiber degradation. Researchers and drug development professionals can utilize this comparative data to select the most appropriate polyester blend for their specific application, considering the required performance characteristics of the final product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ijcmas.com [ijcmas.com]
- 3. PBT, CDP, PTT, ECDP, PEN, These Polyester Fiber You Distinguish? - News [colorfuldyes.com]
- 4. tlr-journal.com [tlr-journal.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 11. orientbag.net [orientbag.net]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
Navigating the Regulatory Maze: A Comparative Guide to Disperse Yellow 7 in EU and US Textiles
For researchers, scientists, and drug development professionals, understanding the intricate regulatory landscapes for chemical compounds is paramount. This guide provides a detailed comparison of the regulatory standards for the textile dye, Disperse Yellow 7, in the European Union and the United States. It further presents a performance comparison with alternative dyes and outlines key experimental protocols for evaluation.
Disperse Yellow 7, a monoazo dye, has been a common choice for coloring synthetic fabrics like polyester due to its vibrant yellow hue and good dyeing properties. However, concerns regarding its potential as a skin sensitizer have led to regulatory scrutiny, creating a divergent compliance landscape for textile products in the EU and the US.
Regulatory Framework: EU vs. US
The regulatory approaches in the European Union and the United States towards Disperse Yellow 7 in textiles differ significantly. The EU employs a more precautionary and harmonized approach through regulations like REACH, while the US lacks specific federal regulations, with state-level initiatives like California Proposition 65 taking the lead on chemical safety in consumer products.
In the European Union , while there is no explicit concentration limit for Disperse Yellow 7 universally applied across all textiles under the REACH regulation, it is recognized as a sensitizing substance. This classification triggers a range of obligations for manufacturers and importers to ensure the safe use of products containing it. Furthermore, voluntary eco-labeling schemes, which are influential in the European market, often restrict or ban the use of sensitizing dyes. For instance, Germany, through its Consumer Goods Ordinance, has regulations in place for certain allergenic disperse dyes, reflecting a proactive stance on consumer safety. A proposal has also been put forward by France and Sweden to restrict a range of skin-sensitizing substances in textiles, which could in the future include specific limits for dyes like Disperse Yellow 7.
Conversely, the United States does not have a federal-level restriction specifically for Disperse Yellow 7 in textiles. The Consumer Product Safety Commission (CPSC) regulates certain hazardous substances in consumer products, but azo dyes as a class are not broadly banned. However, the state of California's Proposition 65 requires businesses to provide warnings on products that contain chemicals known to the state to cause cancer or reproductive toxicity. While Disperse Yellow 7 is not currently listed, other disperse dyes are, indicating a potential for future inclusion or for similar legislative action in other states. This creates a patchwork of regulations that companies must navigate.
Quantitative Regulatory and Performance Comparison
To provide a clearer picture, the following table summarizes the regulatory status and compares the performance characteristics of Disperse Yellow 7 with two common alternatives, Disperse Yellow 54 and Disperse Yellow 211. Performance data, where available, is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better performance.
| Feature | Disperse Yellow 7 | Disperse Yellow 54 | Disperse Yellow 211 |
| EU Regulation | Recognized as a sensitizing dye. No specific EU-wide concentration limit under REACH, but subject to general safety provisions and potential future restrictions. Some national regulations (e.g., Germany) on allergenic dyes may apply.[1][2] | Not explicitly regulated as a sensitizer in the provided information. Subject to general product safety regulations. | Not explicitly regulated as a sensitizer in the provided information. Subject to general product safety regulations. |
| US Regulation | No specific federal restrictions. Not currently listed under California Proposition 65.[2] | Not explicitly regulated at the federal level. Status under state regulations like Proposition 65 would need to be individually assessed. | Not explicitly regulated at the federal level. Status under state regulations like Proposition 65 would need to be individually assessed. |
| Lightfastness | Good (Rating of 6)[3] | Excellent (Rating of 6-7)[4] | Excellent (Rating of 6)[5] |
| Wash Fastness | Good (Rating of 4-5)[3] | Data not readily available in a comparable format. | Good (Rating of 4-5)[5] |
| Perspiration Fastness | Good (Rating of 4-5)[3] | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
| Sublimation Fastness | Moderate (Rating of 3-4) | Data not readily available in a comparable format. | Moderate (Rating of 3-4)[5] |
Experimental Protocols
Accurate and reproducible data are the cornerstone of regulatory compliance and product development. The following are detailed methodologies for key experiments cited in the evaluation of textile dyes.
Colorfastness to Perspiration (ISO 105-E04)
This test determines the resistance of a textile's color to the effects of human perspiration.
Methodology:
-
Preparation of Artificial Perspiration: Two solutions are prepared, one acidic and one alkaline, to simulate the composition of human sweat.
-
Specimen Preparation: A textile specimen is sewn together with a specified multifibre fabric (containing strips of different common textile fibers) or with a piece of the same un-dyed fabric.
-
Wetting: The composite specimen is immersed in either the acidic or alkaline perspiration solution for 30 minutes at room temperature.
-
Pressure Application: The wetted specimen is placed between two glass or acrylic plates and subjected to a specified pressure in a perspiration tester.
-
Incubation: The entire apparatus is placed in an oven at a set temperature (typically 37°C ± 2°C) for 4 hours.
-
Drying: The specimen and the multifibre fabric are separated and dried in the air at a temperature not exceeding 60°C.
-
Evaluation: The change in color of the test specimen and the degree of staining on the multifibre fabric are assessed using the grey scale for color change and the grey scale for staining, respectively. The results are rated on a scale from 1 (poor) to 5 (excellent).
Colorfastness to Rubbing (ISO 105-X12)
This method assesses the degree of color transfer from a textile surface to another surface by rubbing.
Methodology:
-
Apparatus: A crockmeter, an instrument with a standard rubbing finger, is used.
-
Specimen Preparation: A sample of the colored textile is mounted on the base of the crockmeter.
-
Dry Rubbing: A dry, white cotton rubbing cloth is fixed to the rubbing finger. The finger is then moved back and forth across the specimen 10 times with a specified downward force.
-
Wet Rubbing: A fresh, white cotton rubbing cloth is wetted with distilled water to a specified pickup percentage. The wet rubbing test is then performed in the same manner as the dry rubbing test.
-
Evaluation: The amount of color transferred to the white rubbing cloths is assessed by comparing them with the grey scale for staining. The results are rated on a scale from 1 (heavy staining) to 5 (no staining).
Skin Sensitization: Local Lymph Node Assay (OECD 429)
The Local Lymph Node Assay (LLNA) is an in vivo method used to assess the skin sensitization potential of a chemical.
Methodology:
-
Animal Model: Typically, mice are used for this assay.
-
Test Substance Application: The test substance (in a suitable vehicle) is applied to the dorsal surface of the ears of the mice for three consecutive days. A control group is treated only with the vehicle.
-
Cell Proliferation Measurement: On day 5, a solution of radio-labeled thymidine (or an alternative non-radioactive marker) is injected intravenously. This marker is incorporated into the DNA of proliferating cells.
-
Lymph Node Excision: A few hours after the injection, the mice are euthanized, and the auricular lymph nodes, which drain the ears, are excised.
-
Sample Processing and Measurement: The lymph nodes are processed to extract the DNA. The amount of incorporated radioactivity (or other marker) is measured, which is an indicator of lymphocyte proliferation.
-
Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is generally considered a sensitizer if the SI is 3 or greater.
Visualizing the Regulatory Divide
To better illustrate the differing regulatory pathways for Disperse Yellow 7 in the EU and the US, the following diagram outlines the key considerations for a textile product entering these markets.
Regulatory pathways for Disperse Yellow 7 in the EU and US.
References
Unveiling the Mutagenic Potential: A Comparative Analysis of Disperse Yellow 7 and its Degradation Products
For Immediate Release
A comprehensive analysis of the mutagenic properties of the azo dye Disperse Yellow 7 (DY7) and its degradation products reveals significant genotoxic potential, raising concerns for environmental and human health. This guide provides a comparative overview of the mutagenicity of DY7, its principal degradation products, and safer alternatives, supported by experimental data from the Ames test. Detailed experimental protocols and visual representations of the degradation pathway are included to inform researchers, scientists, and drug development professionals.
Executive Summary
Disperse Yellow 7, a common dye in the textile industry, undergoes reductive degradation, breaking down into aromatic amines, including p-phenylenediamine (p-PDA), 4-aminoazobenzene (4-AAB), and 4-aminobiphenyl (4-ABP). Ames test data, a widely accepted method for assessing mutagenicity, indicates that these degradation products exhibit significant mutagenic activity. This report synthesizes available quantitative data, outlines the experimental methodologies for mutagenicity testing, and presents a visual workflow of the degradation process. Furthermore, a comparison with alternative disperse dyes highlights the availability of less mutagenic options for industrial applications.
Mutagenicity Profile: Disperse Yellow 7 and its Metabolites
Table 1: Ames Test Results for Disperse Yellow 7 Degradation Products and Alternatives
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Result (Revertants/plate) | Reference |
| p-Phenylenediamine (p-PDA) | TA98 | With | - | Weakly mutagenic | [1] |
| 4-Aminobiphenyl (4-ABP) | YG1029 | With (rat S9) | 5 µ g/plate | 789 ± 98 | [2] |
| 4-Aminobiphenyl (4-ABP) | TA100 | With (rat S9) | 5 µ g/plate | ~200 | [2] |
| C.I. Disperse Blue 1 | TA1537 | With & Without | - | Mutagenic | [1][3] |
| C.I. Disperse Red 1 | TA98, YG1041 | Without | - | Mutagenic | [4] |
Note: A dash (-) indicates that the specific quantitative data was not provided in the cited source, although the mutagenic potential was confirmed.
The data clearly indicates that 4-aminobiphenyl, a key degradation product of DY7, is a potent mutagen, particularly in the YG1029 strain of S. typhimurium with metabolic activation. p-Phenylenediamine also shows mutagenic properties. This underscores the concern that the environmental degradation of Disperse Yellow 7 can lead to the formation of hazardous compounds.
Comparative Analysis with Alternative Dyes
Several alternative disperse dyes are available for textile applications. However, their mutagenic profiles vary. As shown in Table 1, C.I. Disperse Blue 1 and C.I. Disperse Red 1 have also been reported as mutagenic in the Ames test. This highlights the importance of careful selection and testing of all dyes to ensure product and environmental safety. The textile industry is increasingly exploring eco-friendly dyes with lower toxicity and mutagenicity profiles as safer alternatives.
The Degradation Pathway of Disperse Yellow 7
The primary mechanism of DY7 degradation is the reductive cleavage of the azo bond (-N=N-). This process, often facilitated by microbial activity in anaerobic environments or by enzymes in the liver, breaks the molecule into smaller aromatic amines.
Caption: Reductive degradation pathway of Disperse Yellow 7.
This diagram illustrates the breakdown of Disperse Yellow 7 into its primary mutagenic degradation products.
Experimental Protocols: The Ames Test
The mutagenicity data presented in this guide is primarily derived from the Ames test, a bacterial reverse mutation assay. The following is a generalized protocol based on the OECD 471 guideline.
Objective:
To assess the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, YG1029).
-
Test Substance: Disperse Yellow 7, its degradation products, or alternative dyes.
-
Metabolic Activation System (S9 mix): Liver homogenate from induced rodents (e.g., rats treated with Aroclor 1254 or phenobarbital/β-naphthoflavone).
-
Media: Minimal glucose agar plates, top agar.
-
Positive and Negative Controls.
Procedure:
-
Preparation of Bacterial Cultures: Grow overnight cultures of the selected S. typhimurium strains.
-
Metabolic Activation: Prepare the S9 mix containing the liver homogenate and necessary cofactors.
-
Exposure: In separate tubes, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix (for tests with metabolic activation) or a buffer (for tests without metabolic activation).
-
Pre-incubation (optional but recommended for azo dyes): Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic conversion of the test substance.
-
Plating: Add molten top agar to the tubes, mix, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Experimental Workflow:
Caption: Workflow for the Ames test.
Conclusion
The available evidence strongly suggests that the degradation of Disperse Yellow 7 leads to the formation of mutagenic aromatic amines. While direct quantitative Ames test data for DY7 is limited, the high mutagenicity of its degradation product, 4-aminobiphenyl, is a significant cause for concern. The mutagenic potential of some alternative disperse dyes further emphasizes the need for rigorous testing and the adoption of safer, eco-friendly alternatives in the textile industry. This guide provides a foundational understanding for researchers and professionals to make informed decisions regarding the use and management of these chemical compounds.
References
- 1. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Toxicity Evaluation of C.I. Disperse Blue 1 in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 336679 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
Comparative Analysis of the Allergenic Potential of Disperse Yellow Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the allergenic potential of chemical compounds is paramount. This guide provides a comparative analysis of the allergenic potential of different Disperse Yellow dyes, focusing on experimental data and established testing methodologies. The information is presented to facilitate informed decisions in research and development settings where these dyes may be encountered.
Disperse dyes, a class of synthetic colorants used for dyeing hydrophobic fibers, are recognized as significant contact allergens. Among them, Disperse Yellow dyes have been implicated in cases of allergic contact dermatitis (ACD). This guide synthesizes available data to compare the allergenic potency of various Disperse Yellow dyes, details the experimental protocols used for their assessment, and illustrates the underlying immunological pathways.
Quantitative Assessment of Allergenic Potential
The sensitizing potential of chemicals is often quantified using the murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of a test substance. The result is expressed as the Estimated Concentration required to produce a three-fold increase in lymphocyte proliferation (EC3). A lower EC3 value indicates a stronger sensitizing potential.
Based on available LLNA data, Disperse Yellow dyes can be categorized by their allergenic potency.
| Dye | CAS Number | Chemical Class | Allergenic Potency (LLNA) | EC3 Value (%) | Reference |
| Disperse Yellow 3 | 2832-40-8 | Monoazo | Very Weak | >30% (increase at 30% or no increase at 30%) | [1] |
| Disperse Yellow 9 | 6373-73-5 | Quinoline | Data Not Available | Data Not Available | |
| Disperse Yellow 1 | 119-15-3 | Anthraquinone | Data Not Available | Data Not Available | |
| Disperse Yellow 27 | 12223-85-7 | Not specified | Data Not Available | Data Not Available |
Note: Data on the specific EC3 values for many Disperse Yellow dyes are limited in publicly available literature. The classification of Disperse Yellow 3 is based on a biphasic LLNA protocol where a significant increase in lymph node cell number was only observed at a 30% concentration or not at all, categorizing it as a very weak sensitizer.[1]
It is also important to note that commercial dye preparations may contain impurities that can contribute to their allergenic potential. Studies have shown that commercial Disperse Yellow 3 may contain more than one relevant allergen.[2][3]
Experimental Protocols
The assessment of the allergenic potential of Disperse Yellow dyes relies on standardized and validated experimental protocols. The two primary methods are the murine Local Lymph Node Assay (LLNA) for predicting sensitization potential and the Human Repeat Insult Patch Test (HRIPT) for confirming the absence of sensitization in humans under exaggerated exposure conditions.
Murine Local Lymph Node Assay (LLNA)
The LLNA is a validated in vivo method for identifying potential skin sensitizers and determining their potency.
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.
Methodology:
-
Animals: Typically, female CBA/J mice are used.
-
Test Substance Preparation: The Disperse Yellow dye is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil (4:1), dimethylformamide, or Pluronic L92). A range of concentrations is prepared.
-
Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsum of each ear of the mice for three consecutive days.
-
Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with ³H-methyl thymidine or intraperitoneally with BrdU to label proliferating lymphocytes.
-
Endpoint Analysis: After a further 5 hours (for ³H-methyl thymidine) or 24-48 hours (for BrdU), the mice are euthanized, and the draining auricular lymph nodes are excised and weighed. A single-cell suspension of lymph node cells is prepared, and the incorporation of the label is measured by scintillation counting or ELISA, respectively.
-
Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. The EC3 value is then calculated by interpolation from the dose-response curve.
DOT script for LLNA Experimental Workflow
Allergic Contact Dermatitis Signaling Pathway.
References
Safety Operating Guide
Safe Disposal of Disperse Yellow 60: A Procedural Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Disperse Yellow 60 (CAS No. 15790-15-5), a monoazo dye. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound is a synthetic dye belonging to the azo class of compounds. Proper handling and disposal are paramount to mitigate potential health risks and prevent environmental contamination. This document outlines the necessary steps for its safe management in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.
-
Lab Coat: A lab coat should be worn to protect clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator (e.g., N95) should be used.
Handling:
-
Avoid creating dust. Handle the solid dye in a well-ventilated area, preferably within a fume hood.
-
Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Disposal Plan: A Step-by-Step Protocol
The primary recommended method for the disposal of this compound is high-temperature incineration.
-
Waste Collection:
-
Collect waste this compound, including contaminated materials (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed, and compatible waste container.
-
The container should be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all necessary information regarding the waste, including its identity and any known hazards.
-
-
Recommended Disposal Method:
Note: Do not dispose of this compound down the drain or in regular solid waste. Azo dyes can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes.
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 15790-15-5 | [1] |
| Molecular Formula | C₁₈H₁₆N₄O₃ | N/A |
| Molecular Weight | 336.34 g/mol | N/A |
| Recommended Incineration Temperature | ≥850°C | [1] |
Further quantitative data, such as solubility and specific toxicity values, would be available on a comprehensive Safety Data Sheet (SDS), which was not publicly available at the time of this writing.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential, immediate information for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Essential Safety and Handling Protocols for Disperse Yellow 60
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of Disperse Yellow 60
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for similar azo disperse dyes and are intended to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Protective Gloves | Chemical-impermeable gloves (e.g., nitrile rubber). Must be inspected before use.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing or lab coat.[1] | |
| Respiratory | Respirator | A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] In well-ventilated areas, it may not be required, but a risk assessment should be conducted. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and contamination.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust, mists, or vapors.[1][2]
-
Avoid all direct contact with the skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[2]
-
Wash hands thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials and foodstuff containers.[1]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[2] |
| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical assistance.[4] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Collect waste in suitable, closed containers labeled for hazardous chemical waste.[5]
-
Do not allow the chemical to enter drains or the environment.[1]
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
